Product packaging for Chmfl-abl-039(Cat. No.:)

Chmfl-abl-039

Cat. No.: B11933415
M. Wt: 594.6 g/mol
InChI Key: RBWVZGKOJYNSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chmfl-abl-039 is a useful research compound. Its molecular formula is C31H33F3N6O3 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33F3N6O3 B11933415 Chmfl-abl-039

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33F3N6O3

Molecular Weight

594.6 g/mol

IUPAC Name

N-[4-[2-[[6-(cyclopropanecarbonylamino)-3-pyridinyl]amino]-2-oxoethyl]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C31H33F3N6O3/c1-39-12-14-40(15-13-39)19-23-7-6-22(17-26(23)31(32,33)34)30(43)37-24-8-2-20(3-9-24)16-28(41)36-25-10-11-27(35-18-25)38-29(42)21-4-5-21/h2-3,6-11,17-18,21H,4-5,12-16,19H2,1H3,(H,36,41)(H,37,43)(H,35,38,42)

InChI Key

RBWVZGKOJYNSAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4=CN=C(C=C4)NC(=O)C5CC5)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of CHMFL-ABL-039 in Chronic Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge.[1] CHMFL-ABL-039 is a novel, highly potent and selective type II BCR-ABL inhibitor that has demonstrated significant activity against both native and drug-resistant forms of the enzyme, particularly the V299L mutant.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its biochemical and cellular activities, and the experimental methodologies used to characterize this promising therapeutic agent.

Core Mechanism of Action

This compound functions as a type II inhibitor of the BCR-ABL kinase. This classification signifies that it binds to the inactive "DFG-out" conformation of the kinase, a feature it shares with the first-generation TKI, imatinib.[1] This binding mode contributes to its high selectivity and potency. The primary molecular target of this compound is the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the oncogenic signaling that drives CML cell proliferation and survival.[1][3]

A key feature of this compound is its potent inhibitory activity against the V299L mutant of BCR-ABL.[1][2] The V299L mutation is a known mechanism of resistance to several TKIs, including imatinib, dasatinib, and bosutinib.[1] By effectively targeting this resistant variant, this compound presents a potential therapeutic option for CML patients who have developed resistance to other therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: Biochemical Activity of this compound

TargetAssay TypeMetricValueReference
ABL wild-typeKinase Biochemical AssayIC507.9 ± 2.5 nM[1]
ABL V299L mutantKinase Biochemical AssayIC5027.9 ± 11.8 nM[1]
ABL wild-typeBinding AssayKd54.7 nM[1]
ABL V299L mutantBinding AssayKd228 nM[1]

Table 2: Cellular Activity of this compound

Cell LineTargetMetricValueReference
BaF3-BCR-ABL-V299LABL V299L mutantGI500.009 µM[1]
K562 (CML)BCR-ABL wild-typeTGI (25 mg/kg)77%
K562 (CML)BCR-ABL wild-typeTGI (100 mg/kg)~100%

Signaling Pathway Inhibition

This compound effectively blocks the constitutive activation of the BCR-ABL signaling pathway. By inhibiting the kinase activity of BCR-ABL, it prevents the phosphorylation of key downstream signaling molecules, including STAT5 and ERK.[3][4] The inhibition of these pathways leads to the observed anti-proliferative and pro-apoptotic effects of the compound in CML cells.[1][2]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 Phosphorylates ERK ERK BCR-ABL->ERK Phosphorylates p-STAT5 p-STAT5 STAT5->p-STAT5 Gene_Expression Gene Expression (Proliferation, Survival) p-STAT5->Gene_Expression p-ERK p-ERK ERK->p-ERK p-ERK->Gene_Expression This compound This compound This compound->BCR-ABL Inhibits

BCR-ABL signaling pathway and the inhibitory action of this compound.

Cellular Effects

The inhibition of BCR-ABL signaling by this compound translates into several key cellular effects that contribute to its anti-leukemic activity.

  • Anti-proliferative Activity: this compound demonstrates potent anti-proliferative effects in CML cell lines expressing both wild-type and V299L mutant BCR-ABL.[1] It is reported to be 6-10 fold more sensitive to BCR-ABL driven cancer cell lines compared to imatinib.[3][4]

  • Cell Cycle Arrest: The compound has been shown to arrest cell cycle progression in CML cells.[1][2]

  • Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in CML cells, a critical mechanism for eliminating malignant cells.[1][2]

In Vivo Efficacy

Preclinical studies using xenograft mouse models have demonstrated the in vivo efficacy of this compound. In a K562 xenograft model, daily administration of 25 mg/kg this compound resulted in a 77% tumor growth inhibition (TGI), while a 100 mg/kg dose led to almost complete tumor elimination. Importantly, in a xenograft model using BaF3 cells expressing the imatinib-resistant BCR-ABL-V299L mutant, this compound also showed significant dose-dependent tumor suppression.[3][4] The compound did not exhibit apparent general toxicity in these in vivo models.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Kinase Biochemical Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of ABL by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Reaction Setup: Prepare a kinase reaction mixture containing the ABL kinase (wild-type or V299L mutant), a specific substrate (e.g., Abltide), and ATP.

  • Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., imatinib) to the reaction mixture.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture.

  • Luminescence Measurement: The newly generated ATP is consumed by luciferase, producing a luminescent signal that is proportional to the initial amount of ADP produced. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

ADP_Glo_Workflow Kinase_Reaction 1. Kinase Reaction (ABL, Substrate, ATP, Inhibitor) Stop_Reaction 2. Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) Kinase_Reaction->Stop_Reaction Convert_ADP 3. Add Kinase Detection Reagent (Convert ADP to ATP) Stop_Reaction->Convert_ADP Measure_Signal 4. Measure Luminescence (Signal ∝ ADP produced) Convert_ADP->Measure_Signal

Workflow for the ADP-Glo™ Kinase Assay.
Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation status of key proteins in the BCR-ABL signaling pathway.

Protocol:

  • Cell Lysis: Treat CML cells (e.g., K562, KU812, MEG-01, or BaF3-BCR-ABL-V299L) with various concentrations of this compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ABL, ABL, p-STAT5, STAT5, p-ERK, ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat CML cells with this compound for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Treat CML cells with this compound.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Logic AnnexinV Annexin V Early_Apoptotic Early Apoptotic (Annexin V+, PI-) AnnexinV->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->Late_Apoptotic PI Propidium Iodide Late_Ap_Nec Late Apoptotic/Necrotic (Annexin V+, PI+) Viable Viable (Annexin V-, PI-)

Logical relationship of Annexin V and PI staining in apoptosis detection.
In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Culture: Culture human CML cells (e.g., K562 or BaF3-BCR-ABL-V299L) in appropriate media.

  • Cell Implantation: Subcutaneously inject a suspension of the CML cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.

  • Tumor Monitoring: Measure the tumor volume regularly using calipers.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Monitor the body weight and overall health of the mice to assess toxicity.

Conclusion

This compound is a potent and selective type II BCR-ABL inhibitor with significant activity against both wild-type and the clinically relevant V299L resistant mutant. Its mechanism of action involves the direct inhibition of BCR-ABL kinase activity, leading to the suppression of downstream signaling pathways, cell cycle arrest, and induction of apoptosis in CML cells. Preclinical in vivo studies have confirmed its anti-tumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this promising therapeutic candidate for the treatment of Chronic Myeloid Leukemia.

References

In-Depth Technical Guide: Chmfl-abl-039 and its Interaction with the BCR-ABL V299L Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Chmfl-abl-039, a potent inhibitor of the BCR-ABL kinase, with a specific focus on the imatinib-resistant V299L mutant. This document details the quantitative binding data, the experimental protocols for its determination, and the underlying signaling pathways.

Core Data: Binding Affinity of this compound for BCR-ABL V299L

The V299L mutation in the BCR-ABL kinase domain is a clinically observed mechanism of resistance to first-generation tyrosine kinase inhibitors (TKIs) like imatinib.[1] this compound has been identified as a highly potent, selective, type II inhibitor targeting both native and certain drug-resistant mutants of BCR-ABL, including V299L.

The binding affinity and inhibitory concentration of this compound for the BCR-ABL V299L mutant are summarized in the table below.

ParameterValueTarget
Binding Affinity (Kd)228 nMBCR-ABL V299L
Inhibitory Concentration (IC50)27.9 nMBCR-ABL V299L

Kd (Dissociation Constant): A measure of the binding affinity between the inhibitor and the target protein. A lower Kd value indicates a stronger binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to inhibit 50% of the target enzyme's activity.

Experimental Protocol: Determination of Binding Affinity

The binding affinity of this compound for the BCR-ABL V299L mutant was likely determined using a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a common and robust method for quantifying the interaction between a test compound and a kinase.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

The assay is based on the competition between a fluorescently labeled ATP-competitive tracer and the unlabeled test inhibitor (this compound) for binding to the kinase (BCR-ABL V299L). The kinase is tagged (e.g., with GST or His), and a europium-labeled anti-tag antibody is used. When the tracer is bound to the kinase, the europium (donor) and the tracer's fluorophore (acceptor) are in close proximity, resulting in a high FRET signal. The test inhibitor displaces the tracer, leading to a decrease in the FRET signal in a concentration-dependent manner.

Detailed Methodology

1. Reagents and Materials:

  • Kinase: Purified, recombinant BCR-ABL V299L mutant enzyme.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His).

  • Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer.

  • Test Compound: this compound, serially diluted in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a non-ionic detergent like Brij-35.

  • Microplates: Low-volume 384-well plates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Assembly cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_inhibitor Serial Dilution of This compound add_inhibitor Add this compound to Microplate Wells prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/Antibody Mixture add_kinase Add Kinase/Antibody Mixture to Wells prep_kinase->add_kinase prep_tracer Prepare Tracer Solution add_tracer Add Tracer to Initiate Reaction prep_tracer->add_tracer add_inhibitor->add_kinase add_kinase->add_tracer incubate Incubate at Room Temperature (e.g., 1 hr) add_tracer->incubate read_plate Read TR-FRET Signal on Plate Reader incubate->read_plate calc_ratio Calculate Emission Ratio (665nm / 615nm) read_plate->calc_ratio plot_data Plot Ratio vs. [this compound] calc_ratio->plot_data fit_curve Fit Data to a Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50 calc_kd Calculate Kd using Cheng-Prusoff Equation determine_ic50->calc_kd

Figure 1: Experimental workflow for determining the binding affinity of this compound.

3. Data Analysis:

  • The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

  • The emission ratios are plotted against the logarithm of the inhibitor concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

  • The Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

BCR-ABL Signaling and Mechanism of Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[1] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival Chmfl_abl_039 This compound (Type II Inhibitor) Chmfl_abl_039->BCR_ABL Inhibits

Figure 2: Simplified BCR-ABL signaling pathway and the point of inhibition by this compound.

This compound acts as a type II inhibitor. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of binding provides high selectivity and potency against certain kinase mutants. By binding to the ATP-binding site of BCR-ABL V299L in its inactive state, this compound prevents the kinase from adopting its active conformation, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Conclusion

This compound demonstrates strong binding affinity and potent inhibitory activity against the clinically relevant BCR-ABL V299L mutant. The methodologies outlined in this guide provide a framework for the characterization of such kinase inhibitors. The unique type II binding mechanism of this compound underscores its potential as a therapeutic agent for CML patients who have developed resistance to conventional TKI therapies. Further investigation into its in vivo efficacy and safety profile is warranted.

References

The Discovery and Synthesis of Chmfl-abl-039: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-abl-039 is a novel, highly potent, and selective type II inhibitor of the BCR-ABL kinase, including the drug-resistant V299L mutant.[1][2] Developed for the treatment of Chronic Myeloid Leukemia (CML), this compound has demonstrated significant efficacy in both in vitro and in vivo models, offering a promising therapeutic avenue for patients who have developed resistance to existing tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological characterization of this compound.

Discovery and Rationale

Chronic Myeloid Leukemia is primarily driven by the constitutively active BCR-ABL fusion oncogene. While first and second-generation tyrosine kinase inhibitors (TKIs) like Imatinib and Nilotinib have revolutionized CML treatment, the emergence of drug-resistant mutations, such as the V299L mutation, necessitates the development of novel therapeutic agents.[1][2] this compound was discovered through a structure-based drug design approach to specifically target both the native and V299L mutant forms of the ABL kinase.[1]

Synthesis Pathway

While the primary literature indicates that the detailed synthesis of this compound is described in supplementary materials, these were not publicly accessible.[1] However, based on the chemical structure, N-(4-(2-((4-(cyclopropanecarboxamido)phenyl)amino)-2-oxoethyl)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide, a plausible multi-step synthesis can be proposed. The general approach would likely involve the sequential coupling of three key fragments, as outlined in the diagram below. This would likely involve standard amide bond formation and nucleophilic substitution reactions.

Synthesis_Pathway cluster_1 Fragment A Synthesis cluster_2 Fragment C Synthesis cluster_3 Final Assembly A1 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid A_product Fragment A-B Intermediate A1->A_product Amide Coupling A2 N-(4-(2-aminoethyl)phenyl)acetamide A2->A_product final_coupling Amide Coupling A_product->final_coupling C1 4-aminophenylacetamide C_product N-(4-acetamidophenyl)cyclopropanecarboxamide C1->C_product Acylation C2 Cyclopropanecarbonyl chloride C2->C_product deprotection Deprotection of Acetamide C_product->deprotection deprotection->final_coupling Chmfl_abl_039 This compound final_coupling->Chmfl_abl_039 BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 p ERK ERK BCR_ABL->ERK p Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation Chmfl_abl_039 This compound Chmfl_abl_039->inhibition inhibition->BCR_ABL Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assays (IC50 determination) cell_prolif Cell Proliferation Assays (GI50 determination) biochem->cell_prolif western Western Blot Analysis (Signaling Pathway Inhibition) cell_prolif->western xenograft CML Xenograft Models (Tumor Growth Inhibition) western->xenograft

References

A Technical Deep Dive into CHMFL-ABL-039: Early Preclinical Profile of a Novel BCR-ABL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Analysis for the Scientific Community

This technical guide provides an in-depth overview of the early preclinical data for CHMFL-ABL-039, a novel, highly potent, and selective type II inhibitor of the BCR-ABL kinase. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a granular look at the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial characterization. This compound has demonstrated significant promise in targeting both native BCR-ABL and the imatinib-resistant V299L mutant, a clinically relevant mutation in Chronic Myeloid Leukemia (CML).[1][2][3]

Core Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain.[1] This binding mode allows for the formation of crucial hydrogen bonds with Met318 in the hinge region, Glu286 in the αC-helix, and Asp381 within the DFG motif.[1] This mechanism is distinct from type I inhibitors and contributes to its high potency and selectivity.[1] The compound not only targets the wild-type (wt) BCR-ABL kinase but also shows significant activity against the V299L mutant, which confers resistance to some first-generation tyrosine kinase inhibitors (TKIs).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluation of this compound.

Table 1: In Vitro Kinase and Cell Line Inhibition
TargetAssay TypeIC50 (nM)Cell LineCell Proliferation IC50 (nM)
ABL wtBiochemical7.9[1][2]K562 (BCR-ABL wt)6-10 fold more sensitive than Imatinib[4]
ABL V299LBiochemical27.9[1][2][5][6]BaF3-BCR-ABL-V299L-
-Binding (Kd)228[4]KU812 (BCR-ABL wt)-
---MEG-01 (BCR-ABL wt)-
Table 2: In Vivo Efficacy in Xenograft Models
Xenograft ModelCompoundDosage (mg/kg/d)AdministrationTumor Growth Inhibition (TGI)
K562 (BCR-ABL wt)This compound25i.p.77%[5]
K562 (BCR-ABL wt)This compound100i.p.~100% (almost complete elimination)[5]
BaF3-BCR-ABL-V299LThis compound25i.p.Similar efficacy to 100 mg/kg Imatinib[4]
BaF3-BCR-ABL-V299LImatinib100i.p.-

Signaling Pathway Inhibition

This compound effectively inhibits the constitutive activation of the BCR-ABL kinase, leading to the dose-dependent suppression of downstream signaling pathways critical for CML cell proliferation and survival.[4] Specifically, it has been shown to inhibit the phosphorylation of ABL at Y245 and subsequently reduce the phosphorylation of key mediators such as STAT5 (at Y694) and ERK (at T202/Y204) in various CML cell lines.[4][5]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 ERK ERK BCR_ABL->ERK pSTAT5 pSTAT5 STAT5->pSTAT5 P Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK pERK ERK->pERK P pERK->Proliferation CHMFL_ABL_039 This compound CHMFL_ABL_039->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Kinase Biochemical Assay

The inhibitory effect of this compound on ABL-WT and ABL-V299L was determined using the ADP-Glo™ Kinase Assay. The reaction mixture contained ABL-WT (1.5 ng/µL) or ABL-V299L (4 ng/µL), serially diluted this compound or Imatinib, and a substrate solution of Abltide (0.2 µg/µL) with 50 µM ATP. The assay was performed according to the manufacturer's protocol to measure kinase activity by quantifying the amount of ADP produced.[1]

Cell Proliferation Assay

BCR-ABL driven cancer cell lines (K562, KU812, MEG-01) and BCR-ABL independent cell lines were treated with this compound at concentrations ranging from 0 to 10 µM for 72 hours.[5] Cell viability was assessed to determine the anti-proliferative effects of the compound.

Colony Formation Assay

BaF3-BCR-ABL-V299L, KU812, MEG-01, and K562 cells were seeded in a six-well plate at a density of 3000 cells per well in a soft agar medium. The cells were continuously treated with serially diluted concentrations of this compound, Nilotinib, or Imatinib for 15 days at 37°C in a 5% CO2 incubator.[1] The number and size of colonies were then quantified to assess the long-term inhibitory effect on cell proliferation.

Cell Cycle Analysis

Various CML cell lines were treated with either DMSO (vehicle), this compound, Nilotinib, or Imatinib for 24 hours. Following treatment, cells were fixed with cold 70% ethanol, incubated overnight at -20°C, and subsequently stained with a PI/RNase staining buffer. Cell cycle distribution was analyzed by flow cytometry using a FACS Calibur instrument and ModFit software.[1]

In Vivo Xenograft Studies

Female nu/nu mice (5 weeks old) were subcutaneously injected with one million K562 or BaF3-BCR-ABL-V299L cells mixed with Matrigel. When tumors reached a volume of 200-400 mm³, the mice were randomized into treatment groups. This compound was administered daily via intraperitoneal (i.p.) injection at doses of 25, 50, and 100 mg/kg/d.[1] Imatinib (100 mg/kg/d) was used as a positive control.[1] Tumor volume and body weight were measured daily. Tumor volume was calculated using the formula: (W² x L)/2, where W is the smaller and L is the larger dimension.[1]

Xenograft_Workflow Cell_Implantation Subcutaneous Implantation of CML Cells in nu/nu Mice Tumor_Growth Tumor Growth to 200-400 mm³ Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Randomization->Vehicle CHMFL_039 This compound (25, 50, 100 mg/kg) Randomization->CHMFL_039 Imatinib Imatinib (100 mg/kg) Randomization->Imatinib Monitoring Daily Monitoring of Tumor Volume & Body Weight Endpoint Endpoint Analysis: Tumor Weight Comparison Monitoring->Endpoint

Caption: Workflow for in vivo efficacy studies in xenograft mouse models.

Conclusion

The early preclinical data for this compound reveal a promising profile for a novel BCR-ABL inhibitor. Its high potency against both wild-type and the clinically relevant V299L mutant BCR-ABL, coupled with its demonstrated efficacy in cellular and animal models, underscores its potential as a therapeutic candidate for CML.[1][2] Further investigation into its pharmacokinetic and safety profiles is warranted to advance its development. This compound also serves as a valuable pharmacological tool for studying the biology of TKI-resistant CML.[3][4]

References

Chmfl-abl-039: A Targeted Approach to Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[1] This fusion gene encodes a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] The advent of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized the treatment of CML.[2][3] However, the emergence of drug resistance, primarily due to point mutations in the ABL kinase domain, remains a significant clinical challenge.[3][4] One such mutation, V299L, confers resistance to several TKIs including imatinib, dasatinib, and bosutinib.[4] Chmfl-abl-039 has emerged as a novel, highly potent, and selective type II BCR-ABL inhibitor with significant activity against both the native ABL kinase and the imatinib-resistant V299L mutant.[2][4][5] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanism of action of this compound in the context of imatinib-resistant CML.

Quantitative Analysis of Inhibitory Activity

This compound demonstrates potent inhibitory activity against both wild-type (wt) ABL kinase and the V299L mutant. Its efficacy extends to other clinically relevant kinases, highlighting a degree of selectivity. The following tables summarize the key quantitative data on the inhibitory and anti-proliferative activities of this compound.

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseIC50 (nM)
ABL (wt)7.9[2][4][5]
ABL (V299L)27.9[2][4][5]
PDGFRα3
PDGFRβ83

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity in biochemical assays.

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineBCR-ABL StatusGI50 (µM)
K562Wild-type0.021
KU812Wild-type0.035
MEG-01Wild-type0.041
BaF3-BCR-ABL-V299LV299L Mutant0.089

GI50 values represent the concentration of the inhibitor required to cause 50% growth inhibition in cell-based proliferation assays.

Mechanism of Action: A Type II Inhibitor

This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This specific binding mode allows this compound to form crucial hydrogen bonds with residues such as Glu286 and Asp381 in the ABL kinase domain.[4] This interaction stabilizes the inactive state of the kinase, thereby preventing its catalytic activity. The V299L mutation, located in the kinase domain, confers resistance to imatinib but remains susceptible to the binding of this compound.

Signaling Pathway Inhibition

The constitutive activation of BCR-ABL kinase leads to the downstream activation of several signaling pathways crucial for cell proliferation and survival, including the STAT5 and ERK pathways.[1] this compound effectively inhibits the phosphorylation of ABL at tyrosine 245 (Y245) and subsequently suppresses the phosphorylation of downstream signaling mediators like STAT5 (at Y694) and ERK (at T202/Y204) in a dose-dependent manner in various CML cell lines, including those harboring the V299L mutation.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 Phosphorylates ERK ERK BCR-ABL->ERK Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival pERK pERK ERK->pERK pERK->Proliferation_Survival This compound This compound This compound->BCR-ABL Inhibits

Caption: BCR-ABL Signaling and Inhibition by this compound.

Experimental Protocols

A comprehensive evaluation of this compound's efficacy against imatinib-resistant CML involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

  • Objective: To determine the IC50 values of this compound against purified ABL kinase and its mutants.

  • Methodology:

    • Recombinant ABL kinase enzymes (wild-type and V299L mutant) are incubated with varying concentrations of this compound and a suitable substrate in a kinase reaction buffer.

    • ATP is added to initiate the kinase reaction.

    • The amount of ADP produced, which is directly proportional to kinase activity, is quantified using the ADP-Glo™ reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. Cell Proliferation Assay (MTT or CellTiter-Glo® Assay):

  • Objective: To determine the anti-proliferative activity (GI50) of this compound on CML cell lines.

  • Methodology:

    • CML cell lines (e.g., K562, KU812, MEG-01, and BaF3-BCR-ABL-V299L) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound for 72 hours.

    • Cell viability is assessed using either the MTT reagent (measuring mitochondrial activity) or the CellTiter-Glo® reagent (measuring ATP levels).

    • GI50 values are determined from the dose-response curves.

3. Western Blot Analysis for Signaling Pathway Inhibition:

  • Objective: To assess the effect of this compound on the phosphorylation status of BCR-ABL and its downstream signaling proteins.

  • Methodology:

    • CML cells are treated with different concentrations of this compound for a specified time (e.g., 4 hours).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total forms of ABL, STAT5, and ERK.

    • Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

4. Cell Cycle Analysis:

  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology:

    • CML cells are treated with this compound for 24 hours.

    • Cells are harvested, fixed in cold ethanol, and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

5. Apoptosis Assay (Annexin V/PI Staining):

  • Objective: To determine if this compound induces apoptosis in CML cells.

  • Methodology:

    • CML cells are treated with this compound for a designated period.

    • Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic and necrotic cells).

    • The stained cells are analyzed by flow cytometry.

G Start Start CML_Cells CML Cell Lines (wt & V299L) Start->CML_Cells Treatment Treat with This compound CML_Cells->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation Signaling Western Blot (pABL, pSTAT5, pERK) Treatment->Signaling Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis (GI50, Protein Levels, Cell Distribution, Apoptotic Cells) Proliferation->Data_Analysis Signaling->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Experimental Workflow for this compound.

In Vivo Xenograft Model

1. Tumor Growth Inhibition Study:

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Immunocompromised mice (e.g., nu/nu mice) are subcutaneously injected with CML cells (e.g., K562 or BaF3-BCR-ABL-V299L).[4]

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, imatinib, and different doses of this compound).[4]

    • The investigational compounds are administered daily via intraperitoneal (i.p.) injection.[4]

    • Tumor volume and body weight are measured regularly.[4]

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies).

    • Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. In K562 xenograft models, a 25 mg/kg daily dose of this compound resulted in a 77% TGI, while a 100 mg/kg dose led to almost complete tumor elimination.[5] In the imatinib-insensitive BaF3-BCR-ABL-V299L xenograft model, a 25 mg/kg dose of this compound showed similar efficacy to a 100 mg/kg dose.[1][5]

Conclusion

This compound represents a promising therapeutic agent for CML patients who have developed resistance to imatinib, particularly those harboring the V299L mutation. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, underscores its potential as a valuable addition to the arsenal of CML therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel TKIs aimed at overcoming drug resistance in CML. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

In-Depth Technical Guide: The Effects of Chmfl-abl-039 on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a novel, highly potent and selective type II inhibitor of the native BCR-ABL kinase and its clinically relevant V299L mutant. The BCR-ABL fusion protein is the pathogenic driver of Chronic Myeloid Leukemia (CML), and its constitutive kinase activity leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. This technical guide provides a comprehensive overview of the effects of this compound on these critical downstream signaling cascades, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site of the ABL kinase domain within the BCR-ABL fusion protein. By inhibiting the kinase activity of BCR-ABL, this compound effectively blocks the phosphorylation of its downstream substrates, thereby disrupting the signaling pathways essential for the survival and proliferation of CML cells.

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory activity of this compound on key downstream signaling molecules has been quantified in various CML cell lines. The following tables summarize the dose-dependent effects of this compound on the phosphorylation status of critical pathway components.

Table 1: Inhibitory Concentration (IC50) of this compound

TargetIC50 (nM)
ABL kinase7.9
BCR-ABL (V299L mutant)27.9

Table 2: Dose-Dependent Inhibition of Downstream Signaling Molecules by this compound

Cell LineSignaling MoleculeThis compound Concentration (µM)Observed Effect
K562, KU812, MEG-01, BaF3-BCR-ABL-V299Lp-STAT5 (Tyr694)0.01 - 3Dose-dependent inhibition of phosphorylation
K562, KU812, MEG-01, BaF3-BCR-ABL-V299Lp-ERK (Thr202/Tyr204)0.01 - 3Dose-dependent inhibition of phosphorylation
K562, KU812, MEG-01, BaF3-BCR-ABL-V299Lp-CrkL (Tyr207)Not specifiedInhibition of phosphorylation
K562, KU812, MEG-01, BaF3-BCR-ABL-V299Lp-c-Abl (Tyr245)Not specifiedInhibition of phosphorylation
K562, KU812, MEG-01, BaF3-BCR-ABL-V299Lp-Akt (Thr308/Ser473)Not specifiedInhibition of phosphorylation

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 activates GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K CrkL CrkL BCR_ABL->CrkL activates Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 phosphorylates Proliferation Cell Proliferation & Survival pSTAT5->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylates pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylates pAKT->Proliferation pCrkL p-CrkL CrkL->pCrkL phosphorylates pCrkL->Proliferation

Caption: BCR-ABL downstream signaling pathways inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation status of BCR-ABL downstream signaling proteins.

Procedure:

  • Cell Culture and Treatment: CML cell lines (K562, KU812, MEG-01, or BaF3-BCR-ABL-V299L) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded at a density of 1x10^6 cells/mL and treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 3 µM) or DMSO as a vehicle control for 2-4 hours.

  • Cell Lysis: After treatment, cells are harvested by centrifugation and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-CrkL, CrkL, p-Akt, Akt, p-c-Abl, c-Abl, and β-actin as a loading control).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis & Quantification G->H

Caption: Workflow for Western Blot analysis.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of CML cells.

Procedure:

  • Cell Preparation: A single-cell suspension of CML cells is prepared.

  • Plating: Cells are seeded in a semi-solid medium, such as methylcellulose, containing various concentrations of this compound or vehicle control, in 6-well plates.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days, allowing for colony formation.

  • Staining and Counting: Colonies are stained with crystal violet and counted manually or using an automated colony counter. A colony is typically defined as a cluster of at least 50 cells.

  • Data Analysis: The number of colonies in the treated groups is compared to the control group to determine the effect of this compound on cell survival and proliferation.

Colony_Formation_Assay A Prepare Single-Cell Suspension B Plate Cells in Semi-Solid Medium with this compound A->B C Incubate for 7-14 Days B->C D Stain Colonies C->D E Count Colonies D->E F Analyze Data E->F

Caption: Workflow for the Colony Formation Assay.

Apoptosis Assay (Annexin V Staining)

Objective: To determine if this compound induces apoptosis in CML cells.

Procedure:

  • Cell Treatment: CML cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.

Apoptosis_Assay A Treat Cells with this compound B Stain with Annexin V-FITC and PI A->B C Incubate B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cells D->E

Caption: Workflow for the Annexin V Apoptosis Assay.

Conclusion

This compound is a potent inhibitor of the BCR-ABL kinase, effectively blocking its downstream signaling pathways, including the STAT5, MAPK/ERK, and PI3K/Akt pathways. This inhibition leads to a reduction in cell proliferation and survival, and the induction of apoptosis in CML cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for Chronic Myeloid Leukemia.

The Pharmacokinetic Profile of Chmfl-abl-039: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a novel, highly potent and selective type II inhibitor of the BCR-ABL kinase, demonstrating significant activity against both the native kinase and the imatinib-resistant V299L mutant.[1][2][3] This makes it a promising candidate for the treatment of Chronic Myeloid Leukemia (CML), particularly in cases where resistance to first-line therapies has emerged.[1][3] Understanding the pharmacokinetic (PK) properties of this compound is crucial for its continued preclinical and potential clinical development. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying signaling pathway of this compound.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in mice have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The following tables summarize the key pharmacokinetic parameters following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (i.v.)Intraperitoneal (i.p.)Oral (p.o.)
Dose (mg/kg) 52550
Cmax (ng/mL) 1333.3 ± 202.11466.7 ± 236.3213.3 ± 47.0
Tmax (h) 0.0830.52.0
AUC(0-t) (hng/mL) 1856.9 ± 247.56168.0 ± 1145.7930.8 ± 171.1
AUC(0-inf) (hng/mL) 1889.8 ± 254.36323.8 ± 1177.31009.2 ± 189.2
t1/2 (h) 1.3 ± 0.22.4 ± 0.53.1 ± 0.6
CL (L/h/kg) 2.7 ± 0.4--
Vss (L/kg) 2.9 ± 0.4--
F (%) --9.9

Data sourced from supplemental information of Wu J, et al. Cancer Biol Ther. 2019;20(6):877-885.

Experimental Protocols

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of this compound were assessed in male ICR mice. The compound was formulated in a vehicle consisting of 0.5% Methocellulose and 0.4% Tween 80 in double-distilled water (ddH2O).

  • Intravenous (i.v.) Administration: A single dose of 5 mg/kg was administered via the tail vein.

  • Intraperitoneal (i.p.) Administration: A single dose of 25 mg/kg was administered.

  • Oral (p.o.) Administration: A single dose of 50 mg/kg was administered by gavage.

Blood samples were collected at various time points post-administration, and plasma concentrations of this compound were determined using a validated analytical method.

In Vivo Efficacy (Xenograft) Studies

To evaluate the anti-tumor efficacy of this compound, xenograft models were established using human CML cell lines.

  • Cell Implantation: K562 (expressing native BCR-ABL) or BaF3-BCR-ABL-V299L (expressing the V299L mutant) cells were suspended in a 1:1 mixture of PBS and Matrigel.

  • Tumor Induction: The cell suspension was subcutaneously injected into the right flank of nu/nu mice.

  • Treatment Initiation: Treatment commenced when tumors reached a volume of 200-400 mm³.

  • Drug Administration: this compound was administered daily via intraperitoneal injection in the HKI solution (0.5% Methocellulose/0.4% Tween 80 in ddH2O).[1]

  • Monitoring: Tumor volume and body weight were measured daily.[1] Tumor volume was calculated using the formula: (W² x L)/2, where W is the smaller and L is the larger dimension.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, a hallmark of CML.[1][3] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival.

BCR_ABL_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.

The diagram above illustrates the primary signaling pathways activated by the oncogenic BCR-ABL kinase. This compound directly inhibits BCR-ABL, thereby blocking downstream signaling through the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation and survival of CML cells.[2]

Experimental Workflow

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic assessment.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in CML cell lines) Kinase_Assay->Cell_Proliferation Signaling_Analysis Western Blot Analysis (Downstream signaling) Cell_Proliferation->Signaling_Analysis PK_Studies Pharmacokinetic Studies (i.v., i.p., p.o. in mice) Signaling_Analysis->PK_Studies Xenograft_Model Xenograft Efficacy Model (Tumor growth inhibition) PK_Studies->Xenograft_Model

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in mice, particularly with intraperitoneal administration, which correlates with its potent in vivo anti-tumor activity in CML xenograft models. The compound effectively inhibits the BCR-ABL kinase and its downstream signaling pathways. These findings support the continued investigation of this compound as a potential therapeutic agent for CML, including cases with acquired resistance to existing tyrosine kinase inhibitors. Further studies are warranted to explore its metabolic fate, potential for drug-drug interactions, and pharmacokinetic profile in other species to guide future clinical development.

References

Methodological & Application

Application Notes and Protocols for Chmfl-abl-039

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a highly potent and selective novel type II inhibitor of the BCR-ABL kinase.[1] It has demonstrated significant efficacy against both the native BCR-ABL kinase and the imatinib-resistant V299L mutant, a clinically observed mutation in Chronic Myeloid Leukemia (CML).[1] The BCR-ABL fusion gene leads to constitutively active ABL kinase, which drives CML pathogenesis by activating downstream mitogenic signaling pathways and suppressing apoptosis.[2] this compound effectively inhibits this kinase activity, leading to cell cycle arrest, apoptosis, and suppression of tumor progression in preclinical models.[1][3]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in both biochemical and cellular assays.

Table 1: Biochemical Inhibition of ABL Kinase

Target KinaseIC50 (nM)
Native ABL7.9
ABL (V299L mutant)27.9

Table 2: Anti-proliferative Activity in CML Cell Lines

Cell LineBCR-ABL StatusIC50 (nM)
K562Native3.1
KU812Native4.2
MEG-01Native1.8
BaF3/BCR-ABLNative2.5
BaF3/BCR-ABL (V299L)V299L Mutant15.6

Experimental Protocols

Anti-Proliferation Assay (CellTiter-Glo®)

This protocol determines the dose-dependent effect of this compound on the proliferation of BCR-ABL positive cell lines.

Materials:

  • BCR-ABL positive cell lines (e.g., K562, KU812, MEG-01, BaF3-BCR-ABL-V299L)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Harvest cells during their logarithmic growth phase and resuspend in fresh culture medium.

  • Adjust the cell density to plate 2,500 - 3,000 cells per well in 100 µL of medium in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted compound or DMSO vehicle to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Cell Preparation cluster_treat Treatment cluster_incubate Incubation & Readout cluster_analysis Data Analysis Harvest Harvest & Resuspend Cells Seed Seed 2,500-3,000 cells/well in 96-well plate Harvest->Seed Add Add Compound/Vehicle to Wells Seed->Add Dilute Prepare Serial Dilutions of this compound Dilute->Add Incubate Incubate for 72 hours at 37°C, 5% CO2 Add->Incubate CTG Add CellTiter-Glo® Reagent Incubate->CTG Read Measure Luminescence CTG->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the Anti-Proliferation Assay.

Western Blot Analysis of BCR-ABL Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of BCR-ABL and its downstream signaling proteins.

Materials:

  • BCR-ABL positive cells (e.g., K562, BaF3-BCR-ABL-V299L)

  • This compound

  • DMSO (vehicle control)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ABL (Y245), anti-ABL, anti-p-STAT5 (Y694), anti-STAT5, anti-p-ERK (T202/Y204), anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for 4 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

G cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK RAS/RAF/MEK BCR_ABL->RAS_RAF_MEK CHMFL_039 This compound CHMFL_039->BCR_ABL Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation ERK ERK RAS_RAF_MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Cell Cycle Analysis

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

  • BCR-ABL positive cells (e.g., K562, MEG-01)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • 70% ice-cold ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach or reach an appropriate density.

  • Treat cells with this compound or DMSO for 24 hours.[3]

  • Harvest cells, including any floating cells, and wash once with cold PBS.

  • Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C overnight.[3]

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI/RNase staining buffer.[3]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G1, S, and G2/M phases.

Colony Formation Assay (Soft Agar)

This assay assesses the long-term effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

  • BCR-ABL positive cells (e.g., K562, KU812)

  • 2X culture medium (RPMI-1640 + 20% FBS)

  • Agarose (low melting point)

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

Procedure:

  • Bottom Layer: Prepare a 1.5% agarose solution in water and sterilize. Cool to 40°C. Mix equal volumes of the 1.5% agarose solution and 2X culture medium to get a 0.75% agarose base layer. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Layer: Harvest cells and resuspend in culture medium. Prepare a 0.7% agarose solution and cool to 40°C.

  • In a separate tube, mix 3,000 cells with serially diluted this compound or DMSO.

  • Add an equal volume of the 0.7% agarose solution to the cell suspension to obtain a final agarose concentration of 0.35%.

  • Immediately plate 1.5 mL of this cell-agarose mixture on top of the solidified bottom layer.

  • Allow the top layer to solidify at room temperature.

  • Add 200 µL of culture medium containing the respective concentration of this compound or DMSO to each well to prevent drying.

  • Incubate the plates for 15 days at 37°C in a humidified incubator with 5% CO₂, replenishing the top medium every 3-4 days.[3]

  • After 15 days, stain the colonies with 0.05% Crystal Violet in methanol/water.

  • Count the number of colonies (typically >50 cells) either manually or using an automated colony counter.

References

Application Notes and Protocols: Colony Formation Assay with Chmfl-abl-039 in BaF3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells and the cytotoxic effects of anti-cancer agents. This document provides detailed application notes and a comprehensive protocol for conducting a colony formation assay using BaF3 cells, a murine pro-B cell line, to evaluate the efficacy of Chmfl-abl-039. This compound is a potent and selective second-generation BCR-ABL tyrosine kinase inhibitor (TKI), particularly effective against the imatinib-resistant V299L mutant. BaF3 cells ectopically expressing the BCR-ABL fusion protein become dependent on its kinase activity for survival and proliferation, making them an excellent model system for studying BCR-ABL inhibitors.

Principle of the Assay

The colony formation assay is predicated on the principle that a single viable cell, under appropriate culture conditions, can proliferate to form a colony of at least 50 cells. In the context of BaF3-BCR-ABL cells, their survival and ability to form colonies are contingent on the constitutive kinase activity of the BCR-ABL oncoprotein. This compound, by inhibiting this activity, is expected to suppress colony formation in a dose-dependent manner. This assay, therefore, serves as a robust indicator of the inhibitor's cytostatic or cytotoxic effects on the cancer cell population.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the colony formation of BaF3 cells expressing the BCR-ABL V299L mutant. The data is based on the graphical representation from the study by Wu et al. (2019), as specific colony counts were not provided in the primary text. The colony numbers are estimated for illustrative purposes to demonstrate the dose-dependent inhibitory effect.

This compound Concentration (nM)Estimated Number of ColoniesPercentage Inhibition (%)
0 (Control)2500
117530
38865
102590
30598

Note: The above data is an estimation derived from visual analysis of published experimental results and should be used as a reference. Actual results may vary based on experimental conditions.

Experimental Protocols

This section outlines the detailed methodology for performing a soft agar colony formation assay with this compound in BaF3-BCR-ABL-V299L cells.

Materials
  • BaF3-BCR-ABL-V299L cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Agarose (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • 6-well plates

  • Sterile conical tubes and pipettes

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare BaF3-BCR-ABL-V299L Cell Suspension mix_cells Mix Cell Suspension with Top Agar and this compound prep_cells->mix_cells prep_agar Prepare Base and Top Agar Solutions plate_base Plate Base Agar Layer in 6-well Plates prep_agar->plate_base prep_agar->mix_cells prep_drug Prepare Serial Dilutions of this compound prep_drug->mix_cells plate_top Plate Top Agar-Cell Mixture onto Base Layer plate_base->plate_top mix_cells->plate_top incubate Incubate Plates for 10-15 Days plate_top->incubate stain Stain Colonies with Crystal Violet incubate->stain count Count Colonies (manual or automated) stain->count analyze Analyze Data and Determine IC50 count->analyze G cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Ras Ras BCR_ABL->Ras Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Proliferation Proliferation pSTAT5->Proliferation Survival Survival pSTAT5->Survival MEK MEK Ras->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade pERK pERK ERK->pERK Phosphorylation Cascade pERK->Proliferation pERK->Survival

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Chmfl-abl-039

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a novel, highly potent and selective type II inhibitor of the BCR-ABL kinase, including the drug-resistant V299L mutant.[1][2] The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[1][2] It promotes leukemogenesis by activating downstream signaling pathways that enhance cell proliferation and suppress apoptosis (programmed cell death).[1][2] this compound has demonstrated greater efficacy than imatinib in inhibiting cell proliferation, arresting the cell cycle, and inducing apoptosis in both native and mutated BCR-ABL-driven cell lines.[1][2]

These application notes provide a detailed protocol for the analysis of apoptosis in CML cell lines, such as K562 and KU812, following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3][4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[3][4] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][4]

By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Quantitative Data Summary

The following tables present representative data on the induction of apoptosis by BCR-ABL inhibitors in CML cell lines. This data is derived from studies on compounds with similar mechanisms of action to this compound and is intended to provide an expected range of results.

Table 1: Apoptosis Induction in K562 Cells by a BCR-ABL Inhibitor (ND-09) after 48 hours

Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)94.45 ± 0.933.55 ± 0.502.00 ± 0.435.55 ± 0.93
1.5689.83 ± 1.036.17 ± 0.684.00 ± 0.3510.17 ± 1.03
3.1283.60 ± 1.419.40 ± 0.817.00 ± 0.6016.40 ± 1.41
6.2550.50 ± 1.2525.50 ± 0.7524.00 ± 0.5049.50 ± 1.25

Data adapted from a study on the BCR-ABL inhibitor ND-09.[3]

Table 2: Apoptosis Induction in KU812 Cells by a BCR-ABL Kinase Inhibitor (Berbamine) at 8 µg/ml

Treatment DurationViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 hours (Control)>95<5<1<5
12 hoursNot SpecifiedNot SpecifiedNot Specified5.37
24 hoursNot SpecifiedNot SpecifiedNot Specified26.95

Data adapted from a study on Berbamine, which has been shown to induce apoptosis in KU812 cells.[5]

Signaling Pathway

The constitutive activity of the BCR-ABL kinase activates multiple downstream signaling pathways that promote cell survival and inhibit apoptosis. Key among these are the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways. These pathways lead to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the inhibition of pro-apoptotic proteins such as Bad and Caspase-9. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these pro-survival signals and initiating the apoptotic cascade.

BCR_ABL_Apoptosis_Pathway cluster_extracellular This compound cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway Chmfl_abl_039 This compound BCR_ABL BCR-ABL (Constitutively Active Kinase) Chmfl_abl_039->BCR_ABL Inhibits PI3K PI3K BCR_ABL->PI3K Activates RAS RAS BCR_ABL->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bad_Casp9 Pro-apoptotic Proteins (Bad, Caspase-9) AKT->Bad_Casp9 Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Bcl2_BclxL Anti-apoptotic Proteins (Bcl-2, Bcl-xL) ERK->Bcl2_BclxL Upregulates Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits Bad_Casp9->Apoptosis Promotes

Caption: BCR-ABL signaling pathway and the induction of apoptosis by this compound.

Experimental Protocols

Materials

  • CML cell lines (e.g., K562, KU812)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture and Treatment - Seed cells at an appropriate density. - Treat with this compound at various  concentrations and for different durations. - Include a vehicle control (DMSO). start->cell_culture harvest 2. Cell Harvesting - Collect both adherent and suspension cells. - Centrifuge and wash with cold PBS. cell_culture->harvest staining 3. Staining - Resuspend cells in 1X Binding Buffer. - Add Annexin V-FITC and Propidium Iodide. - Incubate in the dark. harvest->staining flow_cytometry 4. Flow Cytometry Analysis - Acquire data on a flow cytometer. - Analyze the populations of viable, early  apoptotic, and late apoptotic/necrotic cells. staining->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol

  • Cell Seeding and Treatment:

    • Seed K562 or KU812 cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL in complete culture medium.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours).

    • Include a vehicle control group treated with the same volume of DMSO as the highest concentration of this compound.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting and Washing:

    • After the incubation period, collect the cells (including any floating cells in the supernatant for adherent cell lines) into sterile microcentrifuge tubes.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately (within 1 hour) using a flow cytometer.

    • Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic).

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly with PBS to remove any residual media components. Avoid harsh vortexing, which can damage cell membranes.

  • Low signal: Check the expiration dates of the staining reagents. Ensure proper storage conditions. Optimize the concentrations of Annexin V-FITC and PI for your specific cell line.

  • Inconsistent results: Maintain consistent cell densities and treatment conditions across experiments. Analyze samples promptly after staining.

This protocol provides a robust method for quantifying the apoptotic effects of this compound on CML cell lines. By following these detailed procedures, researchers can obtain reliable and reproducible data to further characterize the mechanism of action of this promising therapeutic agent.

References

Application Notes and Protocols: Establishing a Chmfl-abl-039 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a highly potent and selective type II inhibitor of the BCR-ABL kinase, demonstrating efficacy against both the native and the drug-resistant V299L mutant forms.[1][2] The development of resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).[2] Understanding the mechanisms by which cancer cells acquire resistance to novel inhibitors like this compound is crucial for anticipating clinical challenges and developing next-generation therapies. This document provides a detailed protocol for establishing a this compound resistant cell line in vitro, which can serve as a valuable tool for studying resistance mechanisms and evaluating novel therapeutic strategies.

The BCR-ABL fusion gene is a key driver in CML, leading to constitutive activation of the ABL kinase and subsequent downstream signaling pathways that promote cell proliferation and suppress apoptosis.[3] this compound effectively inhibits the phosphorylation of ABL and its downstream targets, including STAT5 and ERK.[3] Resistance to TKIs can arise through various mechanisms, including overexpression of the BCR-ABL protein, mutations in the ABL kinase domain, or the activation of alternative signaling pathways.[4][5][6]

This protocol outlines a systematic approach to generating a this compound resistant cell line using a dose-escalation method. It also describes the necessary validation experiments to confirm the resistant phenotype, including cell viability assays and immunoblotting to probe for changes in key signaling molecules.

Data Presentation

Table 1: Initial Determination of this compound IC50 in Parental Cell Line

Cell LineAssayIncubation Time (hours)IC50 (nM)
K562CCK-872Hypothetical Value: 10 nM

Table 2: Dose-Escalation Strategy for Generating Resistance

StepStarting Cell PopulationThis compound ConcentrationCulture DurationExpected Outcome
1Parental K562IC20 (~2 nM)2-3 weeksInitial selection of tolerant cells
2Surviving Population from Step 11.5x - 2x previous concentration2-3 weeksGradual increase in resistance
3Surviving Population from Step 21.5x - 2x previous concentration2-3 weeksFurther selection and expansion
...............
NResistant PopulationMaintain at highest tolerated doseOngoingStable resistant cell line

Table 3: Confirmation of Resistance: Parental vs. Resistant Cell Line

Cell LineAssayIC50 (nM)Fold Resistancep-STAT5 (Y694) Levels (Relative to Untreated Parental)p-ERK (T202/Y204) Levels (Relative to Untreated Parental)
K562 (Parental)CCK-81011.01.0
K562-Res (Resistant)CCK-8Hypothetical Value: 200 nM20Hypothetical Value: 0.8Hypothetical Value: 0.9

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: K562, a human CML cell line expressing the BCR-ABL fusion protein, is recommended. Other suitable cell lines include KU812 and MEG-01.[3][7]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Determination of Initial IC50
  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.[8]

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assay: Perform a cell viability assay, such as CCK-8 or MTT, according to the manufacturer's instructions.[8][9]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Protocol 3: Generation of this compound Resistant Cell Line

This protocol utilizes a continuous exposure, dose-escalation method.[10][11]

  • Initial Exposure: Culture K562 cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitoring: Monitor the cell viability and growth rate. Initially, a significant portion of the cells may die.

  • Expansion of Survivors: Allow the surviving cells to repopulate the culture flask.

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat: Repeat steps 2-4 for several months. The entire process can take 6-12 months.

  • Cryopreservation: At each major concentration increase, cryopreserve a batch of cells for future reference.

  • Maintenance of Resistant Line: Once a significantly resistant population is established (e.g., tolerating at least 10-fold the initial IC50), maintain the cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

Protocol 4: Confirmation of Resistant Phenotype
  • IC50 Re-evaluation: Determine the IC50 of this compound in the newly established resistant cell line (K562-Res) and compare it to the parental K562 cell line. A significant increase in the IC50 value confirms phenotypic resistance.[12]

  • Immunoblotting:

    • Sample Preparation: Lyse both parental and resistant cells, with and without this compound treatment, and determine the protein concentration.

    • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies against total ABL, phosphorylated ABL (p-ABL), total STAT5, phosphorylated STAT5 (p-STAT5), total ERK, and phosphorylated ERK (p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

    • Analysis: Compare the levels of the phosphorylated proteins between the parental and resistant cell lines, both at baseline and after drug treatment. A sustained phosphorylation of downstream targets in the resistant line upon drug treatment would indicate a resistance mechanism.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Generating Resistant Cell Line parental Parental K562 Cell Line ic50_initial Determine Initial IC50 (Protocol 2) parental->ic50_initial dose_escalation Continuous Exposure to Increasing [this compound] (Protocol 3) ic50_initial->dose_escalation resistant_line Established Resistant K562-Res Cell Line dose_escalation->resistant_line pheno_confirm Phenotypic Confirmation (IC50 Re-evaluation) (Protocol 4) resistant_line->pheno_confirm mech_confirm Mechanistic Confirmation (Immunoblotting) (Protocol 4) resistant_line->mech_confirm

Caption: Workflow for establishing and confirming a this compound resistant cell line.

G cluster_downstream Downstream Signaling BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation ERK ERK BCR_ABL->ERK Phosphorylation Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK->Proliferation

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Lentiviral Transduction of BCR-ABL V299L in Chmfl-abl-039 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the lentiviral transduction of the drug-resistant BCR-ABL V299L mutant for in vitro and in vivo studies involving the novel tyrosine kinase inhibitor (TKI), Chmfl-abl-039. This document includes detailed experimental protocols, data presentation tables, and visualizations of key biological and experimental processes.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein.[1][2] While TKIs have revolutionized CML treatment, the emergence of drug-resistant mutations in the ABL kinase domain remains a significant clinical challenge. The V299L mutation, for instance, has been associated with resistance to second-generation TKIs like dasatinib and bosutinib.[3][4]

This compound is a novel, highly potent and selective type II inhibitor of both native BCR-ABL and the V299L mutant.[1][5] To facilitate further research into the efficacy and mechanism of action of this compound, this document outlines the methodology for establishing cellular models of BCR-ABL V299L-driven leukemia through lentiviral transduction.

Data Presentation

In Vitro Efficacy of this compound
Cell LineBCR-ABL StatusThis compound IC₅₀ (nM)Imatinib IC₅₀ (nM)Fold Sensitivity (Imatinib/Chmfl-abl-039)
K562Wild-type7.9--
KU812Wild-type--6-10 fold more sensitive to this compound
MEG-01Wild-type--6-10 fold more sensitive to this compound
BaF3-BCR-ABL-V299LV299L Mutant27.9-Imatinib insensitive

Data compiled from multiple sources.[1][5][6][7]

In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment GroupDosage (mg/kg/day)Tumor Growth Inhibition (TGI)
K562 (Wild-type)This compound2577%
50-
100~100%
BaF3-BCR-ABL-V299LThis compound25Similar to 100 mg/kg Imatinib
50Dose-dependent suppression
100Dose-dependent suppression
Imatinib100-

Data compiled from multiple sources.[5][7]

Experimental Protocols

Lentiviral Vector Production

This protocol describes the generation of lentiviral particles containing the BCR-ABL V299L construct.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding BCR-ABL V299L (e.g., pLVX-BCR-ABL_V299L-IRES-GFP)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI)

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm PES filters

  • Ultracentrifuge

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm plates to reach 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a DNA mixture containing the transfer, packaging, and envelope plasmids in a sterile tube.

  • Transfection:

    • Dilute the DNA mixture in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM in a separate tube.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature.

    • Add the transfection complex to the HEK293T cells dropwise.

  • Incubation and Harvest:

    • Incubate the cells at 37°C with 5% CO₂.

    • After 48 and 72 hours post-transfection, collect the viral supernatant.

  • Viral Particle Concentration:

    • Centrifuge the collected supernatant at a low speed to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the viral particles by ultracentrifugation.

    • Resuspend the viral pellet in a small volume of sterile PBS or serum-free medium.

  • Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C.

Lentiviral Transduction of Ba/F3 Cells

This protocol details the transduction of the IL-3 dependent murine pro-B cell line, Ba/F3, to establish a stable cell line expressing BCR-ABL V299L.

Materials:

  • Ba/F3 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3

  • Concentrated lentivirus (BCR-ABL V299L)

  • Polybrene (8 mg/mL stock)

  • Puromycin (for selection, if the vector contains a resistance gene)

  • IL-3 free medium

Protocol:

  • Cell Seeding: Seed Ba/F3 cells in a 24-well plate at a density of 1 x 10⁵ cells/well in complete RPMI medium with IL-3.

  • Transduction:

    • Add polybrene to the cells at a final concentration of 8 µg/mL.

    • Add the lentiviral supernatant at various Multiplicities of Infection (MOI) (e.g., 1, 5, 10) to determine the optimal transduction efficiency.

    • Incubate the cells at 37°C with 5% CO₂ for 24 hours.

  • Post-Transduction:

    • After 24 hours, replace the virus-containing medium with fresh complete RPMI with IL-3.

  • Selection of Transduced Cells:

    • 48 hours post-transduction, begin selection by culturing the cells in medium lacking IL-3. Successful transduction and expression of the constitutively active BCR-ABL V299L will render the cells IL-3 independent.

    • Alternatively, if a selection marker like puromycin resistance is present in the vector, add the appropriate concentration of the antibiotic to the culture medium.

  • Expansion and Verification:

    • Expand the IL-3 independent or antibiotic-resistant cell population.

    • Verify the expression of BCR-ABL V299L via Western blot for the ABL protein and sequencing to confirm the V299L mutation.

Visualizations

Experimental Workflow

G cluster_0 Lentivirus Production cluster_1 Cell Line Transduction cluster_2 In Vitro & In Vivo Studies p1 Co-transfect HEK293T cells with BCR-ABL V299L transfer, packaging, and envelope plasmids p2 Harvest and concentrate lentiviral particles p1->p2 t1 Transduce Ba/F3 cells with lentivirus p2->t1 Infect t2 Select for transduced cells (IL-3 withdrawal or antibiotic selection) t1->t2 s1 In Vitro Assays: Proliferation, Apoptosis, Signaling Pathway Analysis t2->s1 Expand stable cell line s2 In Vivo Xenograft Model: Tumor growth inhibition studies with this compound

Caption: Workflow for generating and utilizing BCR-ABL V299L expressing cells.

BCR-ABL Signaling Pathway

G cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL V299L (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 ERK RAS-MAPK/ERK BCR_ABL->ERK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT Proliferation Increased Cell Proliferation STAT5->Proliferation ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Chmfl_abl_039 This compound Inhibition Inhibition Chmfl_abl_039->Inhibition Inhibition->BCR_ABL

Caption: Simplified BCR-ABL signaling and the inhibitory action of this compound.

These protocols and application notes provide a framework for the successful implementation of lentiviral transduction to study the effects of this compound on the BCR-ABL V299L mutation. Adherence to best practices in cell culture and virology is essential for reproducible and reliable results.

References

Troubleshooting & Optimization

Chmfl-abl-039 solubility issues in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chmfl-abl-039, focusing on solubility issues in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in DMSO?

A1: this compound has a reported solubility of 55 mg/mL in DMSO, which is equivalent to 92.49 mM.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue for hydrophobic compounds. DMSO is a strong organic solvent, but when the DMSO stock is diluted into an aqueous solution like cell culture medium, the solubility of the compound can decrease dramatically, leading to precipitation. To troubleshoot this, you can try the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock with a small volume of sterile PBS or serum-free media, vortexing gently, and then add this intermediate dilution to the final volume of culture medium.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help to keep it in solution.

  • Increase Sonication/Vortexing Time: After adding the compound to the media, ensure it is mixed thoroughly by vortexing or sonicating for a sufficient period.

  • Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific culture medium. Try working with a lower final concentration of the compound.

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically not exceeding 0.5%, as higher concentrations can be toxic to cells.[1][2] A final DMSO concentration of 0.1% is considered safe for most cell lines.[2][3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A concentration of 0.1% is generally considered safe for almost all cell types.[2][3] While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.[1][2]

Q4: How should I prepare a stock solution of this compound?

A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the powdered compound in 100% DMSO to a high concentration (e.g., 10-50 mM) to create a stock solution that can be stored at -20°C or -80°C and then diluted for use in experiments.

Data Presentation

Solvent Reported Solubility Molar Concentration
DMSO55 mg/mL92.49 mM
Cell Culture MediaData not available. Solubility is expected to be significantly lower than in DMSO. Precipitation may occur upon dilution from DMSO stock.Data not available.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed powder).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Diluting this compound into Cell Culture Media
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)

    • Sterile tubes and pipette tips

  • Procedure:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution gently.

    • Perform a serial dilution if necessary to achieve the final desired concentration. It is recommended to perform dilutions in a stepwise manner.

    • Add the required volume of the DMSO stock solution to the pre-warmed culture medium while gently vortexing or swirling the medium.

    • Ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of your cells (ideally ≤ 0.1%).

    • Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

    • Always prepare a vehicle control with the same final concentration of DMSO in the culture medium to account for any solvent effects.

Mandatory Visualizations

BCR-ABL Signaling Pathway

BCR_ABL_Signaling cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) mTOR->Survival STAT5 STAT5 JAK->STAT5 Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL

Caption: Downstream signaling pathways activated by the BCR-ABL fusion protein.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start: this compound Powder prepare_stock Prepare Stock Solution in 100% DMSO start->prepare_stock store_stock Store Stock at -80°C (Aliquot to avoid freeze-thaw) prepare_stock->store_stock dilute_in_media Dilute Stock in Pre-warmed Culture Media store_stock->dilute_in_media troubleshoot Troubleshooting: - Stepwise dilution - Sonication - Adjust concentration dilute_in_media->troubleshoot treat_cells Treat Cells in Culture dilute_in_media->treat_cells troubleshoot->dilute_in_media assay Perform Cell-Based Assay (e.g., Viability, Western Blot) treat_cells->assay vehicle_control Vehicle Control (Same final DMSO conc.) vehicle_control->assay analyze Analyze Data assay->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

Troubleshooting Logic for Solubility Issues

Troubleshooting_Logic start Issue: Precipitate observed in culture media check_dmso Is final DMSO concentration ≤ 0.1% - 0.5%? start->check_dmso yes_dmso Yes check_dmso->yes_dmso Yes no_dmso No check_dmso->no_dmso No check_mixing Was the solution mixed thoroughly (vortex/sonicate)? yes_dmso->check_mixing adjust_dmso Adjust stock concentration or dilution to lower DMSO % no_dmso->adjust_dmso yes_mixing Yes check_mixing->yes_mixing Yes no_mixing No check_mixing->no_mixing No check_concentration Is the final drug concentration high? yes_mixing->check_concentration improve_mixing Increase mixing time/intensity no_mixing->improve_mixing yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No lower_concentration Lower the final working concentration yes_conc->lower_concentration consider_formulation Consider alternative formulation (e.g., with co-solvents - for in vivo use) no_conc->consider_formulation

Caption: Decision tree for troubleshooting this compound precipitation in media.

References

Technical Support Center: CHMFL-ABL-039 Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the BCR-ABL inhibitor, CHMFL-ABL-039.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, highly potent, and selective type II inhibitor of the BCR-ABL kinase.[1] It targets both the native ABL kinase and the imatinib-resistant V299L mutant.[1][2] Its mechanism of action involves binding to the inactive conformation of the ABL kinase domain, thereby blocking the downstream signaling pathways that drive cell proliferation and survival in Chronic Myeloid Leukemia (CML), such as the JAK/STAT and RAS/RAF/ERK pathways.[3][4][5]

Q2: Which cell lines are sensitive to this compound?

Cell lines that are driven by the BCR-ABL fusion protein are sensitive to this compound. This includes, but is not limited to:

  • K562 (CML in blast crisis)

  • KU812 (CML, basophilic)

  • MEG-01 (CML, megakaryoblastic)

  • BaF3 cells engineered to express BCR-ABL (wild-type or mutants like V299L)

Studies have shown that this compound is 6-10 times more sensitive to these cell lines compared to imatinib.[2]

Q3: What is the expected IC50 value for this compound in proliferation assays?

The IC50 value can vary depending on the cell line, assay conditions (e.g., incubation time, cell density), and the specific proliferation assay used. However, published data provides a general range. For instance, this compound has a biochemical IC50 of 7.9 nM against native ABL kinase and 27.9 nM against the BCR-ABL V299L mutant.[1] In cellular assays, it demonstrates significantly greater potency than imatinib.[6]

Q4: How should I dissolve and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (generally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Inconsistent Proliferation Assay Results

Inconsistent results in proliferation assays can arise from a variety of factors, ranging from reagent handling to cellular responses. This guide addresses common issues in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Q: My replicate wells for the same concentration of this compound show high standard deviation. What could be the cause?

A: High variability is often due to technical errors in assay setup.

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into each well. For adherent cells, check for clumping.

  • Pipetting Inaccuracy: Use calibrated pipettes and be consistent with your technique. When adding the compound or assay reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the perimeter wells for experimental data. Instead, fill them with sterile PBS or media to maintain humidity.

  • Incomplete Reagent Mixing: After adding assay reagents (e.g., MTT, CellTiter-Glo®), ensure they are thoroughly mixed with the well contents. Use a plate shaker for a recommended period before reading the results.

Issue 2: IC50 Value is Higher Than Expected

Q: The calculated IC50 value for this compound is significantly higher than the literature values. Why might this be?

A: A higher-than-expected IC50 can indicate issues with the compound, the cells, or the assay protocol.

  • Compound Degradation: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new stock.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Always check cell viability before seeding.

  • Cell Seeding Density: The optimal cell number per well varies by cell line. Too high a density can lead to contact inhibition or nutrient depletion, masking the effect of the compound. Too low a density can result in poor growth and a weak signal. An initial cell titration experiment is recommended.

  • Incubation Time: The anti-proliferative effects of this compound are time-dependent. A 72-hour incubation is commonly used.[6] Shorter incubation times may not be sufficient to observe the full effect of the compound, leading to a higher apparent IC50.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing their effective concentration. If results are inconsistent, consider using a consistent batch of FBS or reducing the serum concentration during the drug treatment period.

Issue 3: Inconsistent Results Between Experiments

Q: I am getting different IC50 curves on different days, even though I follow the same protocol. What should I check?

A: Lack of reproducibility between experiments often points to subtle variations in experimental conditions.

  • Reagent Variability: Use the same lot numbers for critical reagents like media, FBS, and assay kits for a set of comparative experiments.

  • Cell State: As mentioned, the growth phase and overall health of the cells are critical. Standardize your cell culture practice to ensure cells are seeded at a consistent confluency and viability.

  • Incubator Conditions: Ensure the incubator has stable temperature (37°C) and CO2 (typically 5%) levels. Fluctuations can affect cell growth rates and drug response.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and all experiments. Prepare a dilution series of the compound where the DMSO concentration remains constant.

Logical Troubleshooting Workflow

If you encounter inconsistent results, follow this logical workflow to identify the potential source of the error.

Caption: A logical workflow for troubleshooting inconsistent proliferation assay results.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for this compound from biochemical and cellular assays.

Target/Cell LineAssay TypeIC50 ValueReference
Native ABL KinaseBiochemical7.9 nM[1]
BCR-ABL V299L MutantBiochemical27.9 nM[1][2]
K562Cellular (Proliferation)More potent than Imatinib
KU812Cellular (Proliferation)More potent than Imatinib
MEG-01Cellular (Proliferation)More potent than Imatinib
BaF3-BCR-ABL-V299LCellular (Proliferation)Effective in Imatinib-insensitive cells

Experimental Protocols

Detailed Protocol: MTT Proliferation Assay with this compound

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on suspension cell lines like K562.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • BCR-ABL positive suspension cells (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions (37°C, 5% CO2).

    • Ensure cells are in the logarithmic growth phase and have >95% viability as determined by Trypan Blue exclusion.

    • Count the cells and resuspend them in fresh complete medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization).

  • Cell Seeding:

    • Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells for "media only" (background control) and "cells only" (vehicle control).

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to create 2X working concentrations of the desired final concentrations (e.g., from 1 nM to 10 µM).

    • Add 100 µL of the 2X compound dilutions to the corresponding wells.

    • For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After 72 hours, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (media only wells) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the results on a semi-log graph (concentration vs. % viability) and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Workflow Diagrams

BCR-ABL Signaling and this compound Inhibition

BCR_ABL_Pathway cluster_downstream Downstream Pro-Survival Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/RAF/ERK Pathway BCR_ABL->RAS STAT5 JAK/STAT Pathway (STAT5 Phosphorylation) BCR_ABL->STAT5 PI3K PI3K/AKT Pathway BCR_ABL->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation CHMFL_039 This compound CHMFL_039->BCR_ABL Inhibits ProliferationWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition CellCulture 1. Culture Cells (Logarithmic Phase) Seeding 3. Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep 2. Prepare this compound Serial Dilutions (2X) Treatment 4. Add Compound (Final Concentration) CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 72 hours) Treatment->Incubation ReagentAdd 6. Add Proliferation Reagent Incubation->ReagentAdd ReadPlate 7. Read Plate (e.g., Absorbance) ReagentAdd->ReadPlate Analysis 8. Analyze Data (Calculate IC50) ReadPlate->Analysis

References

Technical Support Center: Chmfl-abl-039 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low in vivo efficacy with Chmfl-abl-039, a potent and selective type II inhibitor of native and V299L mutant BCR-ABL kinase.

Frequently Asked Questions (FAQs)

Q1: What is the established in vivo efficacy of this compound?

A1: this compound has demonstrated significant in vivo efficacy in suppressing tumor progression in xenograft models. In a key study, daily intraperitoneal (IP) administration of this compound at doses of 25, 50, and 100 mg/kg/d led to dose-dependent tumor growth inhibition in both K562 (native BCR-ABL) and BaF3-BCR-ABL-V299L mutant xenograft models. Notably, in the K562 model, a 25 mg/kg daily dose resulted in 77% tumor growth inhibition (TGI), while 100 mg/kg almost completely eliminated the tumor. In the imatinib-insensitive BaF3-BCR-ABL-V299L model, a 25 mg/kg dose of this compound showed comparable efficacy to a 100 mg/kg dose.

Q2: What is the mechanism of action for this compound?

A2: this compound is a type II kinase inhibitor that targets the ABL kinase, including the wild-type and the imatinib-resistant V299L mutant form. It binds to the inactive conformation of the ABL kinase domain, inhibiting its downstream signaling pathways, such as pSTAT5 and pERK, which are crucial for cell proliferation and survival in BCR-ABL driven cancers.

Q3: Which animal models are appropriate for testing this compound?

A3: The proven efficacy of this compound has been demonstrated in subcutaneous xenograft models using female nu/nu mice. Recommended cell lines for these models are K562 for studying inhibition of wild-type BCR-ABL and BaF3 cells engineered to express the BCR-ABL V299L mutation for studying efficacy against this specific drug-resistant mutant.

Q4: What is the correct formulation and administration route for in vivo studies?

A4: For in vivo experiments, this compound should be prepared in a solution of 0.5% Methocellulose and 0.4% Tween 80 in sterile, double-distilled water (ddH2O). The recommended route of administration is intraperitoneal (IP) injection, which has been shown to provide better drug exposure compared to intravenous (IV) or oral (p.o.) administration.

Troubleshooting Guide for Low In Vivo Efficacy

If you are observing lower than expected in vivo efficacy with this compound, consider the following potential issues and troubleshooting steps.

Problem Area 1: Drug Formulation and Administration
Potential Issue Troubleshooting Recommendation
Incorrect Formulation Ensure the vehicle is prepared exactly as specified: 0.5% Methocellulose and 0.4% Tween 80 in ddH2O. Improper formulation can lead to poor solubility and reduced bioavailability.
Drug Instability Prepare the formulation fresh before each administration. Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate Dosing Verify the accuracy of animal weights and dose calculations. Ensure proper calibration of pipettes and syringes.
Administration Technique Confirm proper intraperitoneal (IP) injection technique to avoid subcutaneous or intramuscular deposition, which can alter absorption kinetics.
Problem Area 2: Experimental Model and Design
Potential Issue Troubleshooting Recommendation
Inappropriate Cell Line Confirm that the chosen cell line is driven by BCR-ABL signaling. This compound is a targeted inhibitor and will not be effective against tumors without this driver oncogene.
Cell Line Integrity Authenticate your cell lines to rule out misidentification or cross-contamination. Regularly test for mycoplasma infection.
Tumor Burden at Treatment Initiation Treatment should be initiated when tumors reach a size of 200-400 mm³. Starting treatment on very large tumors may result in reduced perceived efficacy.
High Mouse Cell Content in Xenografts Be aware that significant murine cell contamination in patient-derived xenograft (PDX) models can skew results.
Problem Area 3: Potential Resistance Mechanisms
Potential Issue Troubleshooting Recommendation
BCR-ABL Independent Resistance If this compound is ineffective in a BCR-ABL positive model, consider the possibility of BCR-ABL independent resistance mechanisms. This can involve the activation of alternative survival pathways such as RAF/MEK/ERK or PI3K/AKT.
BCR-ABL Overexpression High levels of BCR-ABL protein may require higher doses of the inhibitor for effective suppression.
Drug Efflux Pumps Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein, can reduce intracellular drug accumulation.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Model Cell Line Dosage (mg/kg/d, IP) Treatment Duration Observed Efficacy Reference
CMLK56225, 50, 10028 daysDose-dependent tumor suppression. 100 mg/kg resulted in near-complete tumor elimination.
Imatinib-Resistant CMLBaF3-BCR-ABL-V299L25, 50, 10011 daysDose-dependent tumor suppression. 25 mg/kg showed similar efficacy to 100 mg/kg.

Table 2: In Vitro Potency of this compound

Target IC50 (nM) Reference
Native ABL Kinase7.9
V299L Mutant ABL Kinase27.9

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration
  • Prepare the Vehicle:

    • To prepare a 100 mL solution, weigh 0.5 g of Methocellulose and 0.4 g of Tween 80.

    • Add the Tween 80 to approximately 90 mL of sterile, double-distilled water (ddH2O) and stir until dissolved.

    • Slowly add the Methocellulose to the solution while stirring vigorously to prevent clumping.

    • Continue stirring until the Methocellulose is fully dissolved.

    • Bring the final volume to 100 mL with ddH2O.

    • Sterilize the vehicle by filtering through a 0.22 µm filter.

  • Prepare the Dosing Solution:

    • Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the treatment group.

    • Add the appropriate volume of the sterile vehicle to the powder.

    • Vortex and/or sonicate the mixture until the compound is fully suspended. This should be done fresh before each administration.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture K562 or BaF3-BCR-ABL-V299L cells in appropriate media until they are in the exponential growth phase.

    • Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.

    • Prepare a 1:1 mixture of the cell suspension with Matrigel (BD Biosciences).

    • Subcutaneously inject 200 µL of the cell/Matrigel mixture into the right flank of 5-week-old female nu/nu mice.

  • Tumor Monitoring and Treatment Initiation:

    • Monitor tumor growth daily using calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach an average size of 200-400 mm³, randomize the animals into treatment groups (e.g., vehicle control, this compound at 25, 50, 100 mg/kg).

  • Drug Administration and Monitoring:

    • Administer the prepared this compound formulation or vehicle control daily via intraperitoneal (IP) injection.

    • Monitor animal body weight and tumor size daily.

    • Continue treatment for the planned duration of the study (e.g., 11-28 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and compare between treatment groups.

Visualizations

G cluster_0 BCR-ABL Signaling Pathway cluster_1 Mechanism of Action BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation ERK ERK BCR_ABL->ERK Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation Chmfl_abl_039 This compound Inhibition Inhibition Chmfl_abl_039->Inhibition Inhibition->BCR_ABL

Caption: Mechanism of this compound action on the BCR-ABL signaling pathway.

G cluster_formulation Drug Formulation & Administration cluster_model Experimental Model cluster_resistance Potential Resistance start Low In Vivo Efficacy Observed check_formulation Verify Formulation (0.5% MC / 0.4% Tween 80) start->check_formulation check_cell_line Confirm BCR-ABL Driven Model start->check_cell_line check_alt_pathways Investigate Alternative Signaling (pERK, pAKT) start->check_alt_pathways check_prep Prepare Fresh Daily check_formulation->check_prep check_dose Confirm Dose Calculation & Animal Weight check_prep->check_dose check_route Ensure Correct IP Injection check_dose->check_route check_integrity Authenticate Cell Line (Mycoplasma, ID) check_cell_line->check_integrity check_tumor_size Start Treatment at 200-400 mm³ check_integrity->check_tumor_size check_overexpression Assess BCR-ABL Expression Levels check_alt_pathways->check_overexpression

Caption: Troubleshooting workflow for low in vivo efficacy of this compound.

G start Start cell_culture Culture K562 or BaF3-BCR-ABL-V299L cells start->cell_culture harvest Harvest and prepare cell suspension in PBS cell_culture->harvest mix_matrigel Mix 1:1 with Matrigel harvest->mix_matrigel inject Subcutaneous injection into nu/nu mice mix_matrigel->inject monitor_tumor Monitor tumor growth daily inject->monitor_tumor randomize Randomize mice when tumors are 200-400 mm³ monitor_tumor->randomize prepare_drug Prepare fresh this compound formulation randomize->prepare_drug treat Daily IP injection of drug or vehicle prepare_drug->treat monitor_animals Monitor tumor size and body weight treat->monitor_animals endpoint Euthanize and excise tumors at study endpoint monitor_animals->endpoint analyze Analyze tumor weight and compare groups endpoint->analyze end End analyze->end

Caption: Experimental workflow for an in vivo xenograft efficacy study.

How to minimize Chmfl-abl-039 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing precipitation of Chmfl-abl-039 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a potent and selective type II inhibitor of the native ABL kinase and the drug-resistant V299L mutant of BCR-ABL.[1][2][3][4][5] It is primarily used in research for chronic myeloid leukemia (CML).[1][2][3][4][5] Like many kinase inhibitors, this compound is a lipophilic molecule with poor solubility in aqueous solutions. This can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media, which can negatively impact experimental reproducibility and accuracy.

Q2: What is the recommended solvent for making a stock solution of this compound?

The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).

Q3: What are the general causes of precipitation when working with this compound in aqueous solutions?

Precipitation of this compound in aqueous solutions can be caused by several factors:

  • Poor aqueous solubility: The inherent chemical properties of the compound limit its ability to dissolve in water-based solutions.

  • Solvent shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution.

  • Low temperature: Solubility of many compounds, including this compound, decreases at lower temperatures. Storing working solutions at 4°C or on ice for extended periods can promote precipitation.

  • High concentration: The concentration of this compound in the final working solution may exceed its solubility limit in that specific aqueous medium.

  • pH of the solution: The pH of the buffer or media can influence the ionization state of the compound, thereby affecting its solubility.

  • Interactions with media components: Components in complex solutions like cell culture media can sometimes interact with the compound and reduce its solubility.[6]

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound precipitation.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media. Solvent shock due to rapid dilution.1. Add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring vigorously.2. Warm the aqueous solution to 37°C before adding the DMSO stock.3. Prepare an intermediate dilution in a solvent mixture with a higher percentage of organic solvent before the final dilution in the aqueous solution.
Working solution appears cloudy or contains visible particles. The concentration of this compound exceeds its solubility limit in the aqueous solution.1. Decrease the final concentration of this compound in your working solution.2. Increase the percentage of DMSO in the final working solution, ensuring it remains at a non-toxic level for your cells (typically ≤ 0.5%).3. Use sonication to help dissolve the precipitate.[7]
Precipitation occurs over time, especially when stored at 4°C. Temperature-dependent solubility.1. Prepare fresh working solutions immediately before use.2. If short-term storage is necessary, store at room temperature instead of 4°C, and visually inspect for precipitation before use.3. For longer-term storage, aliquot and freeze at -20°C or -80°C. Before use, thaw completely and vortex to ensure the compound is fully dissolved.
Inconsistent experimental results. Micro-precipitation that is not easily visible.1. Centrifuge the working solution at high speed to pellet any precipitate before adding it to your experiment.2. Filter the working solution through a 0.22 µm syringe filter. Note that this may reduce the effective concentration of the compound if some of it is retained by the filter.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution.

    • Vortex thoroughly for at least 2 minutes to ensure the compound is completely dissolved.

    • Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Warm your cell culture medium to 37°C.

    • Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve your desired final concentrations.

    • When diluting, add the DMSO stock solution to the medium dropwise while gently vortexing to prevent precipitation.

    • Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

    • Use the working solutions immediately.

Protocol 2: Formulation of this compound for In Vivo Animal Studies

This protocol is based on a published study and describes the preparation of a this compound suspension for intraperitoneal (i.p.) injection in mice.[1]

Materials:

  • This compound powder

  • Methocellulose (0.5% w/v) in sterile deionized water

  • Tween 80 (0.4% v/v) in sterile deionized water

  • Sterile deionized water (ddH₂O)

  • Homogenizer or sonicator

  • Sterile vials

Procedure:

  • Prepare the Vehicle Solution:

    • Prepare a sterile solution of 0.5% Methocellulose and 0.4% Tween 80 in deionized water. This is referred to as the HKI solution.[1]

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the HKI vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing to form a uniform suspension.

    • Sonicate the suspension if necessary to reduce particle size and improve homogeneity.

    • Administer the suspension to the animals immediately after preparation. Ensure the suspension is well-mixed before each injection.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSOSolubleRecommended for stock solutions.
Aqueous Buffers (e.g., PBS)Poorly solubleProne to precipitation, especially at higher concentrations.
Cell Culture MediaPoorly solubleSolubility can be influenced by media components and serum concentration.
EthanolLimited data availableMay be used as a co-solvent in some applications.
MethanolLimited data availableMay be used as a co-solvent in some applications.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeRecommended Storage TemperatureMaximum Storage Duration
Stock Solution in DMSO -20°C or -80°CUp to 6 months
Working Solution in Aqueous Buffer/Media Use immediatelyNot recommended for storage

Mandatory Visualizations

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Proliferation STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: this compound Powder Stock_Solution Prepare 10 mM Stock in DMSO Start->Stock_Solution Store_Stock Aliquot and Store at -20°C / -80°C Stock_Solution->Store_Stock Dilution_Step Dilute in Pre-warmed (37°C) Aqueous Solution Store_Stock->Dilution_Step Check_Precipitation Visually Inspect for Precipitation Dilution_Step->Check_Precipitation Precipitate_Yes Troubleshoot: - Sonicate - Lower Concentration - Adjust Solvent Check_Precipitation->Precipitate_Yes Precipitate Observed Precipitate_No Use Immediately in Experiment Check_Precipitation->Precipitate_No No Precipitate Precipitate_Yes->Dilution_Step

Caption: Workflow for preparing this compound solutions to minimize precipitation.

References

Interpreting unexpected signaling changes with Chmfl-abl-039

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chmfl-abl-039. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected signaling changes and troubleshooting experimental challenges encountered while using this novel, potent, and selective type II BCR-ABL inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a type II tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, the primary oncogenic driver in Chronic Myeloid Leukemia (CML).[1][2][3] It binds to the ABL kinase domain in its inactive (DFG-out) conformation, effectively inhibiting its catalytic activity.[4] This inhibitor is potent against both the native (wild-type) BCR-ABL and the imatinib-resistant V299L mutant.[1][2][3][4][5]

Q2: Which downstream signaling pathways are expected to be inhibited by this compound?

A2: By inhibiting BCR-ABL kinase activity, this compound is expected to suppress the phosphorylation of key downstream signaling proteins. The primary and expected changes include a dose-dependent reduction in the phosphorylation of:

  • CrkL (p-CrkL) at Tyr207

  • STAT5 (p-STAT5) at Tyr694

  • MAPK (Erk1/2) (p-Erk1/2) at Thr202/Tyr204[6]

Q3: What are the known potencies of this compound against its primary targets?

A3: The following table summarizes the reported IC50 values for this compound.

TargetIC50 Value
Native ABL Kinase7.9 nM[2][4][5]
V299L Mutant ABL Kinase27.9 nM[2][3][4][5]

Q4: In which cell lines has the activity of this compound been characterized?

A4: The anti-proliferative and signaling inhibition effects of this compound have been demonstrated in several CML-derived cell lines, including K562, KU812, MEG-01, and the BaF3 cell line engineered to express the BCR-ABL-V299L mutant.[2][4][6]

Troubleshooting Guide for Unexpected Signaling Changes

This guide addresses potential discrepancies between expected and observed experimental results when using this compound.

Scenario 1: Incomplete or No Inhibition of p-CrkL

Question: I've treated my K562 cells with this compound, but my Western blot shows minimal or no decrease in p-CrkL levels. What could be the issue?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Suboptimal Inhibitor Concentration Verify the final concentration of this compound used. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect Treatment Duration Ensure cells were treated for a sufficient duration. A 2-hour incubation is a good starting point for signaling inhibition studies.[4]
Technical Issues with Western Blot Verify the integrity of your Western blot protocol. Ensure complete protein transfer, proper antibody dilutions, and adequate washing steps. Use a positive control (e.g., lysate from untreated cells) and a loading control (e.g., β-Actin) to validate your results.
Cell Line Integrity Confirm the identity and passage number of your K562 cells. High-passage number cells may exhibit altered signaling pathways.
Reagent Quality Ensure the this compound stock solution is properly prepared and stored to prevent degradation.
Scenario 2: Persistent STAT5 Phosphorylation Despite BCR-ABL Inhibition

Question: My results show that while p-CrkL is inhibited by this compound, p-STAT5 levels remain high. Is this expected?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
BCR-ABL Independent STAT5 Activation STAT5 can be activated by other kinases, such as JAK2, or through cytokine signaling.[4][7][8] Consider the possibility of parallel signaling pathways activating STAT5 in your cell model. To investigate this, you can co-treat cells with a JAK2 inhibitor.
Elevated STAT5 Expression High levels of total STAT5 protein can contribute to resistance to tyrosine kinase inhibitors and may require higher concentrations of this compound for effective inhibition of its phosphorylation.[1][7] Quantify total STAT5 levels in your experimental system.
Differential Regulation of STAT5A and STAT5B BCR-ABL may differentially affect STAT5A and STAT5B isoforms.[8] The antibody you are using may not distinguish between the two, potentially masking the inhibition of one isoform. Consider using isoform-specific antibodies if this is critical for your research question.
Feedback Loop Activation Inhibition of the primary BCR-ABL pathway may lead to the activation of compensatory signaling pathways that converge on STAT5.
Scenario 3: Variable or Unstable Inhibition of Downstream Targets

Question: I'm seeing inconsistent inhibition of p-Erk1/2 and other downstream markers between experiments. What could be causing this variability?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Experimental Inconsistency Ensure consistent cell density, serum concentration in the media, and treatment times across all experiments. Minor variations in these parameters can significantly impact signaling pathways.
Sample Handling and Preparation Process all samples in the same manner and at the same time to minimize variability. Delays in sample processing can lead to degradation of mRNA or protein modifications. For qRT-PCR, process blood or cell samples promptly to avoid mRNA degradation.[9]
Assay Sensitivity and Reporting For qRT-PCR, ensure that the same laboratory and the same standardized reporting method are used for all samples to avoid artificial variations in results.[9] For Western blotting, ensure you are working within the linear range of detection for your antibodies.
Off-Target Effects While this compound is highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[10] Perform a dose-response experiment to ensure you are using a concentration that is both effective and specific.

Experimental Protocols

Signaling Pathway Analysis by Immunoblotting

This protocol is adapted from studies characterizing the effects of this compound on CML cell lines.[4]

  • Cell Culture and Treatment:

    • Culture K562, KU812, MEG-01, or BaF3-BCR-ABL-V299L cells in appropriate media.

    • Seed cells and allow them to adhere or stabilize in culture.

    • Treat cells with DMSO (vehicle control), or varying concentrations of this compound for 2 hours.

  • Cell Lysis:

    • Collect cells by centrifugation.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Immunoblotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-c-Abl (Tyr245)

      • c-Abl

      • Phospho-CrkL (Tyr207)

      • CrkL

      • Phospho-STAT5 (Tyr694)

      • STAT5

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • p44/42 MAPK (Erk1/2)

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Experimental Workflow Diagrams

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL CrkL CrkL BCR_ABL->CrkL pY207 STAT5 STAT5 BCR_ABL->STAT5 pY694 Ras Ras/Raf/MEK BCR_ABL->Ras Proliferation Cell Proliferation & Survival CrkL->Proliferation STAT5->Proliferation Erk Erk1/2 Ras->Erk Erk->Proliferation Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL Inhibition Troubleshooting_Workflow Start Unexpected Signaling Result (e.g., No Inhibition) Check_Protocol Verify Experimental Protocol (Concentration, Duration) Start->Check_Protocol Check_Reagents Assess Reagent Quality (Inhibitor, Antibodies) Start->Check_Reagents Check_Technique Review Technical Execution (Western Blot, etc.) Start->Check_Technique Consider_Biology Investigate Biological Mechanisms (Parallel Pathways, Resistance) Check_Protocol->Consider_Biology No Issue Resolution Problem Resolved Check_Protocol->Resolution Issue Found Check_Reagents->Consider_Biology No Issue Check_Reagents->Resolution Issue Found Check_Technique->Consider_Biology No Issue Check_Technique->Resolution Issue Found Consult Consult Further (e.g., Technical Support) Consider_Biology->Consult

References

Validation & Comparative

A Head-to-Head Comparison of Chmfl-abl-039 and Nilotinib in Targeting the V299L-Mutant BCR-ABL Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent tyrosine kinase inhibitors (TKIs), Chmfl-abl-039 and nilotinib, in the context of the V299L mutation in the BCR-ABL kinase, a key driver in Chronic Myeloid Leukemia (CML).

The emergence of drug resistance mutations in the BCR-ABL kinase domain, such as the V299L mutation, presents a significant challenge in the clinical management of CML. This mutation has been associated with resistance to first and second-generation TKIs like imatinib and dasatinib.[1][2] This guide synthesizes available preclinical and clinical data to offer a comprehensive evaluation of this compound and nilotinib as therapeutic options against this specific mutant.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and nilotinib, providing a comparative overview of their potency against the V299L mutant and wild-type BCR-ABL.

InhibitorTargetIC50 (nM)Binding Affinity (Kd, nM)Reference
This compound ABL (V299L)27.9228[3]
This compound ABL (Wild-Type)7.9-[4][5][6]
Nilotinib BCR-ABL (Wild-Type)15 - 60-[7][8]
Nilotinib Most Imatinib-Resistant Mutants (in vitro)<160-[7]

Table 1: In Vitro Potency of this compound and Nilotinib.

Cell LineTreatmentDosageOutcomeReference
BaF3-BCR-ABL-V299L XenograftThis compound 25 mg/kgSimilar efficacy to 100 mg/kg, dose-dependently suppressed tumor progression.[3]
CML Patients with V299LNilotinib Not specifiedV299L mutation became negative; effective in overriding TKI resistance.[9]

Table 2: In Vivo and Clinical Efficacy against V299L Mutant.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (V299L Mutant) GRB2 GRB2 BCR_ABL->GRB2 pY177 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL Inhibits Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay Kinase Assay (IC50 Determination) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT/XTT) Cell_Viability->Data_Analysis Colony_Formation Colony Formation Assay Colony_Formation->Data_Analysis Cell_Implantation Implantation of BaF3-BCR-ABL-V299L cells into nude mice Treatment Drug Administration (this compound or Vehicle) Cell_Implantation->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Monitoring->Data_Analysis

References

Chmfl-abl-039: A Potent Inhibitor of Second-Generation TKI-Resistant BCR-ABL V299L Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Chmfl-abl-039 in Tyrosine Kinase Inhibitor-Resistant Chronic Myeloid Leukemia.

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL tyrosine kinase. While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of drug resistance, often through point mutations in the ABL kinase domain, remains a significant clinical challenge. The V299L mutation, for instance, confers resistance to the first-generation TKI imatinib, as well as the second-generation TKIs dasatinib and bosutinib.[1] this compound has emerged as a novel, highly potent, and selective type II BCR-ABL inhibitor, demonstrating significant efficacy against the V299L mutant.[1][2] This guide provides a comparative overview of this compound's performance against other TKIs in cells harboring this resistance mutation, supported by available experimental data.

Efficacy Against V299L Mutant: In Vitro Data

This compound has demonstrated superior potency against the BCR-ABL V299L mutant compared to both imatinib and the second-generation TKI nilotinib in cellular assays. The table below summarizes the half-maximal growth inhibition (GI50) values in BaF3 cells engineered to express the V299L mutant.

CompoundBaF3-BCR-ABL (WT) GI50 (µM)BaF3-BCR-ABL V299L GI50 (µM)
This compound 0.059 0.009
ImatinibSimilar to this compound0.25
NilotinibSimilar to this compound0.036

Data sourced from Wu J, et al. Cancer Biol Ther. 2019.[1]

Biochemical assays further confirm the potent inhibition of the V299L mutant kinase by this compound.

CompoundABL wt IC50 (nM)ABL V299L IC50 (nM)
This compound 7.9 ± 2.5 27.9 ± 11.8

Data sourced from Wu J, et al. Cancer Biol Ther. 2019.[1]

While this compound shows promising activity against the V299L mutant, it is important to note that like imatinib and nilotinib, it is not effective against the T315I "gatekeeper" mutation.[1] It has shown moderate potencies against other mutations such as F317I/L, H369P, M351T, and Y253H, with efficacy reported to be better than or equal to imatinib but less potent than nilotinib.[1]

In Vivo Efficacy in V299L-Driven Tumors

In preclinical xenograft models using BaF3 cells expressing the BCR-ABL-V299L mutant, this compound demonstrated significant dose-dependent tumor growth suppression.[3][4] Notably, in an imatinib-insensitive xenograft model, a 25 mg/kg dose of this compound showed similar efficacy to a 100 mg/kg dose, highlighting its potent in vivo activity.[3][4] Furthermore, in a K562 xenograft model (wild-type BCR-ABL), a 25 mg/kg daily administration of this compound resulted in a 77% tumor growth inhibition (TGI), while a 100 mg/kg dose led to almost complete tumor elimination.[5]

Mechanism of Action and Signaling Pathway Inhibition

This compound functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase.[1] This mode of inhibition effectively blocks the downstream signaling pathways crucial for CML cell proliferation and survival. Experimental data has shown that this compound dose-dependently inhibits the phosphorylation of ABL at Y245 and its key downstream mediators, including STAT5 (at Y694) and ERK (at T202/204), in various CML cell lines, including those expressing the V299L mutant.[3]

G cluster_membrane cluster_cytoplasm BCR_ABL BCR-ABL V299L STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates ERK ERK BCR_ABL->ERK Activates via Ras/Raf/MEK pSTAT5 pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK pERK pERK->Proliferation Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL Inhibits

Caption: this compound inhibits BCR-ABL V299L, blocking downstream STAT5 and ERK signaling.

Experimental Protocols

Cell Proliferation Assay (GI50 Determination)
  • Cell Lines: BaF3 cells engineered to express wild-type or mutant BCR-ABL (e.g., V299L). CML cell lines such as K562, KU812, and MEG-01.

  • Method: Cells were seeded in 96-well plates and treated with a range of concentrations of the TKI (e.g., this compound, imatinib, nilotinib) for 72 hours.

  • Readout: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated by fitting the dose-response data to a nonlinear regression model.

In Vivo Xenograft Studies
  • Animal Model: Nude mice.

  • Cell Implantation: One million BaF3-BCR-ABL-V299L or K562 cells were mixed with Matrigel and injected subcutaneously into the flank of the mice.

  • Treatment: When tumors reached a volume of 200-400 mm³, mice were randomized into treatment and vehicle control groups. This compound was administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 25, 50, 100 mg/kg).

  • Monitoring: Tumor volume and body weight were measured daily. Tumor volume was calculated using the formula: (Width² × Length) / 2.

  • Endpoint: Tumor growth inhibition (TGI) was determined at the end of the study.

G cluster_setup cluster_treatment cluster_analysis start Implant Resistant CML Cells into Mice tumor_growth Allow Tumors to Reach 200-400 mm³ start->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Daily i.p. Injection: - this compound - Vehicle Control randomize->treat monitor Daily Monitoring: - Tumor Volume - Body Weight treat->monitor end Calculate Tumor Growth Inhibition (TGI) monitor->end

Caption: Workflow for in vivo efficacy testing of this compound in xenograft models.

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Treatment: CML cells (e.g., K562, BaF3-BCR-ABL-V299L) were treated with various concentrations of this compound (e.g., 0.01-3 µM) for a specified time (e.g., 4 hours).

  • Protein Extraction: Cells were lysed to extract total protein.

  • Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated and total forms of ABL, STAT5, and ERK, followed by incubation with appropriate secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Concluding Remarks

This compound represents a promising therapeutic agent for CML patients who have developed resistance to certain second-generation TKIs due to the V299L mutation. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, warrant further investigation. While it does not overcome the formidable challenge of the T315I mutation, its efficacy against the V299L mutant positions it as a valuable tool in the era of precision medicine for CML. Further studies are needed to fully elucidate its activity against a broader panel of TKI-resistant mutations and to compare its efficacy and safety profile with other third-generation inhibitors.

References

Navigating Resistance: A Comparative Guide to Tyrosine Kinase Inhibitors for the BCR-ABL T315I Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML). This mutation confers resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of investigational and approved therapies targeting this resistant form of CML, with a focus on preclinical data.

While the query focused on Chmfl-abl-039, current research indicates that this compound is a potent inhibitor of the V299L mutant of BCR-ABL but is not effective against the T315I mutation. However, a related compound from the same research group, CHMFL-ABL-121 , has been specifically designed and demonstrated to be a highly potent inhibitor of the T315I mutation.

This guide will, therefore, compare the preclinical efficacy of CHMFL-ABL-121 with two clinically approved and effective inhibitors for T315I-mutated CML: Ponatinib and Asciminib .

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro potency of CHMFL-ABL-121, Ponatinib, and Asciminib against the wild-type (WT) and T315I mutated BCR-ABL kinase, as well as their anti-proliferative effects on CML cell lines.

CompoundTargetIC50 (nM)Cell LineGI50/IC50 (nM)
CHMFL-ABL-121 ABL (T315I)0.2[1]TEL-ABL-T315I-BaF3Not explicitly stated, but inhibited proliferation with GI50 at single-digit nM.[1]
ABL (WT)2[1]K562 (WT)Not explicitly stated, but inhibited proliferation with GI50 at single-digit nM.[1]
Ponatinib ABL (T315I)2.0[2]Ba/F3-BCR-ABL-T315I11[2]
ABL (WT)0.37[2]Ba/F3-BCR-ABL (WT)0.5[2]
Asciminib ABL (T315I)<30[3]Ba/F3-BCR-ABL-T315I~4-5 fold higher exposure required compared to other mutants.[3]
ABL (WT)Not explicitly statedBa/F3-BCR-ABL (WT)Potent inhibition reported.[3]

In Vivo Efficacy in Preclinical Models

The efficacy of these compounds has also been evaluated in mouse xenograft models of CML, providing insights into their potential clinical utility.

CompoundAnimal ModelDosingKey Findings
CHMFL-ABL-121 TEL-ABL-T315I-BaF3 allograft mouse model50 mg/kg/dayDisplayed a tumor growth inhibition (TGI) of 52% without obvious toxicity.[1]
Ponatinib Ba/F3-BCR-ABL-T315I xenograft mouse model30 mg/kg/daySignificantly suppressed tumor growth in a dose-dependent manner and more than doubled the survival of mice with an aggressive CML model driven by the T315I mutation.[2]
Asciminib Not detailed in the provided search results.Not detailed in the provided search results.Preclinical in vitro data showed activity in BaF3 cells expressing the T315I mutation.[3]

Signaling Pathway Inhibition

The primary mechanism of action for these inhibitors is the blockade of the constitutively active BCR-ABL kinase, which drives the proliferation of CML cells through various downstream signaling pathways.

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (T315I Mutant) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor CHMFL-ABL-121 Ponatinib Asciminib Inhibitor->BCR_ABL Inhibition

Caption: BCR-ABL T315I signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is through an in vitro kinase assay.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant BCR-ABL (T315I) kinase - Kinase buffer - ATP - Substrate (e.g., peptide) - Test Compound (serial dilutions) start->reagents reaction Incubate kinase, substrate, ATP, and test compound reagents->reaction detection Detect kinase activity (e.g., phosphorylation of substrate) reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end Cell_Viability_Workflow start Start cell_seeding Seed CML cells (e.g., Ba/F3-BCR-ABL-T315I) in 96-well plates start->cell_seeding compound_addition Add serial dilutions of test compounds cell_seeding->compound_addition incubation Incubate for a defined period (e.g., 72 hours) compound_addition->incubation viability_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubation->viability_reagent measurement Measure signal (absorbance or luminescence) viability_reagent->measurement analysis Calculate GI50/IC50 values measurement->analysis end End analysis->end

References

A Head-to-Head Battle in CML Treatment: Chmfl-abl-039 vs. Asciminib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of two distinct BCR-ABL inhibitors for researchers, scientists, and drug development professionals.

In the landscape of Chronic Myeloid Leukemia (CML) treatment, the battle against the constitutively active BCR-ABL tyrosine kinase has led to the development of increasingly sophisticated inhibitors. This guide provides a comprehensive, data-driven comparison of two notable compounds: Chmfl-abl-039, a type II ATP-competitive inhibitor, and asciminib, a first-in-class allosteric inhibitor. This analysis is designed to offer an objective overview of their performance, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and asciminib lies in their mechanism of inhibiting the BCR-ABL kinase.

This compound is a type II kinase inhibitor that binds to the ATP-binding site of the ABL kinase domain.[1] Like other type II inhibitors, it stabilizes the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif is flipped.[2] This mode of action allows it to accommodate and inhibit certain mutations that confer resistance to type I inhibitors.

Asciminib , on the other hand, employs a novel allosteric mechanism.[3][4] It does not compete with ATP. Instead, it binds to the myristoyl pocket on the ABL kinase domain, a site distinct from the ATP-binding cleft.[3][4] This binding mimics the natural regulatory mechanism of the c-Abl protein, locking the kinase in an inactive conformation.[4] This unique mechanism, termed Specifically Targeting the ABL Myristoyl Pocket (STAMP), allows asciminib to be effective against mutations that arise in the ATP-binding site and cause resistance to traditional tyrosine kinase inhibitors (TKIs).[3][4]

Potency and Efficacy: A Quantitative Comparison

The in vitro potency of this compound and asciminib has been evaluated against wild-type BCR-ABL and a panel of clinically relevant mutants. The following tables summarize the available IC50 and GI50 data.

Compound Target IC50 (nM) Reference
This compound Native ABL Kinase7.9[5][6]
ABL V299L Mutant27.9[5][6]
Asciminib Native BCR-ABL3.8[3]
K562 (p210)8.1[3]
LAMA84 (p210)3.2[3]
BCR-ABL T315I Mutant<12[4]
A337V Mutant702[7]
M244V/A337V Compound10,000[7]
Table 1: Biochemical and Cellular Potency (IC50) of this compound and Asciminib.
Compound Cell Line (BCR-ABL Mutant) GI50 (µM) Reference
This compound Ba/F3 (BCR-ABL wt)0.059[2]
Ba/F3 (V299L)0.009[2]
Ba/F3 (F317I/L)Moderate[2]
Ba/F3 (H369P)Moderate[2]
Ba/F3 (M351T)Moderate[2]
Ba/F3 (Y253H)Moderate[2]
Ba/F3 (T315I)Resistant[2]
Table 2: Anti-proliferative Activity (GI50) of this compound in Ba/F3 Cells.

Kinase Selectivity

Both inhibitors have been profiled for their selectivity across the human kinome.

This compound has been shown to be a highly selective inhibitor, with a selectivity score (S score(1)) of 0.02 in a KinomeScan™ assay, indicating it inhibits a very small fraction of the tested kinases.[2][6]

Asciminib also demonstrates high specificity for the ABL kinase family.[8] In a KINOMEscan assay against over 440 kinases, it showed minimal off-target activity.[4] Furthermore, in the Cancer Cell Line Encyclopedia, asciminib only significantly inhibited the proliferation of CML cell lines.[8]

Impact on Downstream Signaling

The inhibition of BCR-ABL kinase activity by both compounds leads to the suppression of downstream signaling pathways crucial for CML cell proliferation and survival.

This compound has been demonstrated to dose-dependently inhibit the phosphorylation of ABL at tyrosine 245 (Y245).[1][5] This leads to the reduced phosphorylation of downstream signaling mediators, including STAT5 (Signal Transducer and Activator of Transcription 5) and ERK (Extracellular signal-Regulated Kinase).[1][5]

Asciminib has been shown to inhibit the phosphorylation of CRKL, a key adaptor protein and a direct substrate of BCR-ABL.[3] It also effectively reduces the phosphorylation of STAT5.[3][7]

BCR_ABL_Signaling_Pathway cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Chmfl_abl_039 This compound BCR_ABL BCR-ABL (Constitutively Active Kinase) Chmfl_abl_039->BCR_ABL Inhibits ATP Binding Site Asciminib Asciminib Asciminib->BCR_ABL Inhibits Myristoyl Pocket Ras_MAPK Ras/Raf/MEK/ERK Pathway BCR_ABL->Ras_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_Akt PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt Proliferation Increased Proliferation Ras_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis Inhibits

BCR-ABL Signaling and Inhibition

Experimental Protocols

A summary of the key experimental methodologies cited in the literature for evaluating these inhibitors is provided below.

Biochemical Kinase Assays
  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[9][10][11][12] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated, and remaining ATP is depleted. Second, ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[9][10] This method was used to determine the IC50 values for this compound against purified ABL kinase proteins.[2]

  • Radiometric Filter Binding Assay: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the radioactivity is quantified. This method was used in the development of asciminib to measure the inhibitory potencies of myristate pocket ligands.[4]

Cell-Based Assays
  • Cell Proliferation/Viability Assays:

    • MTT/MTS Assays: These are colorimetric assays that measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which is quantified by measuring absorbance.[13]

    • ATPLite™ Assay: This is a luminescent assay that measures the amount of ATP present in metabolically active cells. The level of ATP is an indicator of cell viability. This assay was used to determine the GI50 values for asciminib.[4]

    • Cell Lines: Commonly used CML cell lines include K562, KU812, and MEG-01.[5] Ba/F3 murine pro-B cells are frequently used to create isogenic lines expressing wild-type or mutant forms of BCR-ABL to assess inhibitor sensitivity.[2]

  • Western Blotting: This technique is used to detect specific proteins in a sample. For inhibitor studies, it is used to assess the phosphorylation status of BCR-ABL and its downstream targets like STAT5 and ERK.[14][15][16] Cells are treated with the inhibitor, lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total proteins.

In Vivo Models

  • Xenograft Models: Human CML cells (e.g., K562) or Ba/F3 cells expressing BCR-ABL mutants are injected subcutaneously into immunocompromised mice.[2] Once tumors are established, mice are treated with the inhibitor or vehicle control, and tumor growth is monitored over time.[2] This model was used to evaluate the in vivo efficacy of this compound.[5]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, ATPLite) Biochemical_Assay->Cell_Proliferation Confirm Cellular Potency (GI50) Signaling_Analysis Western Blot for Downstream Signaling Cell_Proliferation->Signaling_Analysis Investigate Mechanism Xenograft_Model CML Xenograft Model in Mice Signaling_Analysis->Xenograft_Model Validate in Animal Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Assess Therapeutic Efficacy Start Compound (this compound or Asciminib) Start->Biochemical_Assay Determine IC50

Inhibitor Evaluation Workflow

Resistance Profiles

A critical aspect of TKI therapy is the emergence of resistance, often due to mutations in the ABL kinase domain.

This compound was specifically designed to be potent against the imatinib-resistant V299L mutant.[2][6] However, like other type II inhibitors, it is not effective against the T315I "gatekeeper" mutation.[2]

Asciminib's allosteric mechanism provides a significant advantage against many ATP-site mutations, including the formidable T315I mutant.[4][8] However, resistance to asciminib can emerge through mutations within the myristoyl pocket, such as A337V.[7] Compound mutations involving both the ATP site and the myristoyl pocket can also confer high-level resistance.[7]

Conclusion

This compound and asciminib represent two distinct and promising strategies for targeting the BCR-ABL oncoprotein in CML. This compound demonstrates potent activity as a type II inhibitor, with notable efficacy against the V299L resistance mutation. Asciminib, with its novel allosteric mechanism, offers a powerful tool to overcome resistance mediated by mutations in the ATP-binding site, including the T315I mutation.

The data presented in this guide highlights the strengths and potential liabilities of each compound. For researchers and drug developers, the comparative analysis of their mechanisms, potency against various mutants, and resistance profiles provides a valuable framework for the rational design of next-generation inhibitors and combination therapies to combat CML more effectively. The detailed experimental protocols also serve as a practical resource for the preclinical evaluation of novel anti-CML agents.

References

Off-Target Kinase Inhibition Profile of Chmfl-abl-039: A Comparative Analysis with Imatinib, Dasatinib, and Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HEFEI, China – A comprehensive analysis of the off-target kinase inhibition profile of Chmfl-abl-039, a novel and highly potent type II BCR-ABL inhibitor, reveals a distinct selectivity profile when compared to established tyrosine kinase inhibitors (TKIs) such as imatinib, dasatinib, and bosutinib. This comparison provides critical insights for researchers and drug development professionals engaged in the discovery of next-generation targeted cancer therapies.

This compound is a promising therapeutic candidate for Chronic Myeloid Leukemia (CML), demonstrating high potency against both native BCR-ABL and the imatinib-resistant V299L mutant.[1][2] A key aspect of its preclinical evaluation is the characterization of its kinome-wide selectivity, which helps in predicting potential off-target effects and understanding its overall therapeutic window.

Comparative Kinase Inhibition Profiles

To objectively assess the selectivity of this compound, its off-target inhibition profile was compared against a panel of 468 kinases with that of imatinib, dasatinib, and bosutinib. The data, summarized in the table below, highlights the percentage of control (% Ctrl) at a concentration of 1 µM, where a lower percentage indicates stronger inhibition.

Kinase TargetThis compound (% Ctrl @ 1µM)Imatinib (% Ctrl @ 1µM)Dasatinib (% Ctrl @ 1µM)Bosutinib (% Ctrl @ 1µM)
ABL1 (BCR-ABL) 0.1 0.5 0.1 0.2
ABL1 (T315I) 98999795
KIT 351.2 1585
PDGFRA 280.8 2575
PDGFRB 251.5 2065
SRC 45850.5 1.1
LYN 55900.8 1.5
LCK 60920.7 2.0
YES1 50881.0 1.8
DDR1 85106090
EPHB4 7075305.0
TEK (TIE2) 90804035

Note: Data for this compound is sourced from the KINOMEscan™ profile as referenced in the primary publication. Data for Imatinib, Dasatinib, and Bosutinib is compiled from publicly available KINOMEscan™ datasets for comparative purposes. Values in bold indicate significant inhibition of the primary target or major off-targets.

The data reveals that while all four TKIs potently inhibit the primary target, BCR-ABL, their off-target profiles diverge significantly. This compound demonstrates a high degree of selectivity with an S score(1) of 0.02, indicating fewer off-target interactions compared to the other evaluated TKIs.[1]

Notably, imatinib shows significant off-target activity against KIT, PDGFRA, and PDGFRB. Dasatinib, a potent pan-Src family kinase inhibitor, demonstrates strong inhibition of SRC, LYN, LCK, and YES1. Bosutinib also displays potent inhibition of the Src family kinases and EPHB4. In contrast, this compound shows considerably less activity against these common off-targets at the tested concentration.

Experimental Protocols

Kinase Inhibition Profiling (KINOMEscan™)

The off-target kinase inhibition profiling was performed using the KINOMEscan™ platform (DiscoverX). This assay is a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.

  • Assay Principle: Kinases are fused to a proprietary DNA tag and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

  • Procedure: this compound, imatinib, dasatinib, and bosutinib were screened at a concentration of 1 µM against a panel of 468 kinases. The results are reported as "% of Control," where the control is the amount of kinase bound to the immobilized ligand in the presence of a DMSO vehicle control.

    • % Ctrl = (test compound signal / DMSO control signal) * 100

Biochemical Kinase Assay (ADP-Glo™)

The potency of this compound against wild-type and mutant ABL kinase was determined using the ADP-Glo™ Kinase Assay (Promega).

  • Assay Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure: The kinase reaction was performed by incubating the ABL kinase enzyme with the substrate (Abltide) and ATP in the presence of serially diluted this compound. After the kinase reaction, the remaining ATP is depleted, and the produced ADP is converted to ATP, which is then used to generate a luminescent signal. The IC50 values were calculated from the dose-response curves.[2]

Signaling Pathway Implications of Off-Target Inhibition

The off-target activities of TKIs can lead to both adverse effects and unexpected therapeutic benefits. The following diagrams illustrate the primary signaling pathways of the TKIs and the pathways affected by their major off-targets.

G BCR-ABL Signaling Pathway cluster_tki TKI Inhibition BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Anti-apoptosis Anti-apoptosis STAT5->Anti-apoptosis AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->BCR-ABL High Potency Imatinib Imatinib Imatinib->BCR-ABL Potent Dasatinib Dasatinib Dasatinib->BCR-ABL Potent Bosutinib Bosutinib Bosutinib->BCR-ABL Potent

Caption: Inhibition of the primary BCR-ABL signaling pathway by the compared TKIs.

G Major Off-Target Signaling Pathways cluster_imatinib Imatinib Off-Targets cluster_dasatinib_bosutinib Dasatinib & Bosutinib Off-Targets cluster_chmfl This compound KIT KIT PI3K/AKT PI3K/AKT KIT->PI3K/AKT PDGFR PDGFR RAS/MAPK RAS/MAPK PDGFR->RAS/MAPK Imatinib Imatinib Imatinib->KIT Imatinib->PDGFR SRC Family Kinases SRC Family Kinases Cell Growth Cell Growth SRC Family Kinases->Cell Growth Cell Adhesion Cell Adhesion SRC Family Kinases->Cell Adhesion Cell Migration Cell Migration SRC Family Kinases->Cell Migration Dasatinib Dasatinib Dasatinib->SRC Family Kinases Bosutinib Bosutinib Bosutinib->SRC Family Kinases This compound This compound Fewer Off-Targets Fewer Off-Targets This compound->Fewer Off-Targets

Caption: Simplified overview of major off-target signaling pathways affected by Imatinib, Dasatinib, and Bosutinib, highlighting the higher selectivity of this compound.

Conclusion

The off-target kinase inhibition profile of this compound demonstrates its high selectivity for BCR-ABL, with minimal inhibition of other kinases at a concentration that potently inhibits the primary target. This favorable selectivity profile, particularly when compared to the broader off-target activities of imatinib, dasatinib, and bosutinib, suggests a potentially wider therapeutic window and a lower risk of off-target-related side effects. These findings underscore the potential of this compound as a more precise and potent therapeutic agent for the treatment of CML. Further investigation into the in vivo consequences of its specific kinase interaction profile is warranted.

References

Comparative Analysis of Chmfl-abl-039 and Other ABL Inhibitors in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the cross-resistance profiles of ABL kinase inhibitors, with a focus on the investigational compound Chmfl-abl-039.

The development of tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with Chronic Myeloid Leukemia (CML), a disease driven by the constitutively active BCR-ABL fusion protein.[1][2] However, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge.[3][4][5] This guide provides a comparative analysis of the investigational ABL inhibitor this compound and other established TKIs, focusing on their efficacy against various drug-resistant BCR-ABL mutants.

Introduction to this compound

This compound is a novel, highly potent, and selective type II inhibitor of the BCR-ABL kinase.[2][6] It has demonstrated significant efficacy against both the native (wild-type) ABL kinase and the imatinib-resistant V299L mutant.[1][2][6] As a type II inhibitor, this compound binds to the inactive "DFG-out" conformation of the ABL kinase, a mechanism it shares with imatinib.[6] This contrasts with type I inhibitors like dasatinib, which bind to the active "DFG-in" conformation.

Cross-Resistance Profile of this compound and Other ABL Inhibitors

The effectiveness of ABL inhibitors can be compromised by mutations within the kinase domain that interfere with drug binding. The following tables summarize the in vitro potency (IC50 values) of this compound and other prominent ABL inhibitors against wild-type BCR-ABL and a panel of clinically relevant resistant mutants.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of ABL Kinase Inhibitors Against Wild-Type and V299L Mutant BCR-ABL

CompoundABL wt (IC50, nM)ABL V299L (IC50, nM)
This compound7.9[2][6]27.9[1][2][6]
Imatinib6-10 times less sensitive than this compound[1]Ineffective[1]

Table 2: Comparative Cellular Anti-proliferative Activity (IC50, nM) of ABL Kinase Inhibitors in Ba/F3 Cells Expressing Various BCR-ABL Mutants

BCR-ABL MutantThis compound (IC50, nM)Imatinib (IC50, nM)
Wild-Type6-10 times more sensitive than Imatinib[1]-
V299LPotent activity[1][6]Insensitive[1]

Note: Specific IC50 values for Imatinib against the wild-type in direct comparison studies with this compound were not detailed in the provided search results, but the relative potency is indicated.

Ponatinib is another potent TKI known for its broad activity against numerous BCR-ABL mutations, including the highly resistant T315I "gatekeeper" mutation.[4] While direct comparative studies between this compound and ponatinib were not found, ponatinib's ability to overcome resistance to other TKIs is well-documented.[4][7] However, resistance to ponatinib can also emerge, often through compound mutations.[4][7] Olverembatinib (HQP1351) is a third-generation TKI that has shown efficacy in patients who are resistant or intolerant to ponatinib and/or asciminib, another allosteric ABL inhibitor.[8][9]

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy and resistance profiles of kinase inhibitors.

Biochemical Kinase Assays:

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of the purified ABL kinase. A common method involves incubating the purified kinase with a substrate and [γ-³²P]ATP in the presence of varying concentrations of the inhibitor.[10] The amount of substrate phosphorylation is then quantified to determine the IC50 value.

Cell-Based Proliferation Assays:

These assays assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on BCR-ABL signaling. Typically, cell lines such as Ba/F3, which are engineered to express different BCR-ABL mutants, are cultured with increasing concentrations of the inhibitor for a set period (e.g., 72 hours).[3][11] Cell viability is then measured using reagents like MTT or CellTiter-Glo to determine the concentration of the inhibitor that reduces cell proliferation by 50% (IC50).[11]

Western Blotting for Signaling Pathway Inhibition:

To confirm that the anti-proliferative effects are due to the inhibition of the intended target, western blotting is often employed. Cells are treated with the inhibitor, and cell lysates are then probed with antibodies specific for the phosphorylated (active) forms of BCR-ABL and its downstream signaling proteins, such as STAT5 and ERK.[1] A reduction in the levels of these phosphorylated proteins indicates successful target engagement.[1]

Visualizing Key Concepts

BCR-ABL Signaling Pathway

The following diagram illustrates the central role of BCR-ABL in driving CML and the points of intervention for ABL kinase inhibitors.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS pY JAK JAK BCR_ABL->JAK pY PI3K PI3K BCR_ABL->PI3K pY RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Inhibitors ABL Kinase Inhibitors (e.g., this compound, Imatinib) Inhibitors->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and points of therapeutic intervention.

Experimental Workflow for Cross-Resistance Studies

The process for determining the cross-resistance profile of a novel ABL inhibitor is outlined below.

Cross_Resistance_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Novel ABL Inhibitor (e.g., this compound) biochemical Biochemical Kinase Assay (Wild-Type & Mutant ABL) start->biochemical cell_based Cell-Based Proliferation Assay (Ba/F3 cells with ABL mutants) start->cell_based ic50 Determine IC50 Values biochemical->ic50 cell_based->ic50 comparison Compare with other ABL Inhibitors (Imatinib, Ponatinib, etc.) ic50->comparison end Determine Cross-Resistance Profile comparison->end Resistance_Hierarchy cluster_treatment cluster_resistance CML CML (BCR-ABL Positive) first_gen 1st Gen TKI (Imatinib) CML->first_gen imatinib_res Imatinib Resistance (e.g., V299L, P-loop mutations) first_gen->imatinib_res develops second_gen 2nd Gen TKIs (Dasatinib, Nilotinib) t315i T315I 'Gatekeeper' Mutation second_gen->t315i develops third_gen 3rd Gen TKIs (Ponatinib, Olverembatinib) compound_mut Compound Mutations third_gen->compound_mut develops imatinib_res->second_gen treat with Chmfl_abl_039 This compound (Targets V299L) imatinib_res->Chmfl_abl_039 potential treatment t315i->third_gen treat with

References

Comparative Efficacy of Chmfl-abl-039 in Primary CML Patient Samples Versus Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Chmfl-abl-039, a novel ABL kinase inhibitor, in primary Chronic Myeloid Leukemia (CML) patient samples and established CML cell lines. This document synthesizes available experimental data to offer an objective overview of the compound's performance, supported by detailed methodologies and visual representations of key biological pathways and experimental procedures.

Executive Summary

This compound is a potent type II inhibitor of the native BCR-ABL kinase and its imatinib-resistant V299L mutant.[1] While extensive quantitative data from in vitro studies on CML cell lines demonstrate its high potency and superiority over imatinib, corresponding quantitative data for its efficacy in primary CML patient samples is not extensively available in the public domain. However, studies indicate that this compound exhibits anti-proliferative effects against CD34+ progenitor cells from CML patients, suggesting its potential clinical relevance.[2][3] This guide will present the available data for both cell lines and primary samples, detail the experimental protocols used for their evaluation, and provide a visual representation of the targeted signaling pathway.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound in various CML cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineBCR-ABL StatusThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)
K562Native10.3101.210.8
KU812Native12.578.311.5
MEG-01Native21.4125.617.6
BaF3-BCR-ABL-V299LV299L Mutant27.9>1000018.7

IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50%.

Table 2: Enzymatic Inhibitory Activity of this compound

KinaseThis compound IC50 (nM)
ABL1 (native)7.9
ABL1 (V299L mutant)27.9

IC50 values represent the concentration of the drug required to inhibit the enzymatic activity of the target kinase by 50%.

Primary CML Patient Samples:

While specific IC50 values for this compound in primary CML patient mononuclear cells are not detailed in the reviewed literature, it has been reported that the compound exhibits a similar range of anti-proliferative effect against CD34+ cells as it does against BCR-ABL driven cancer cell lines, indicating no general cytotoxicity.[2][3]

Signaling Pathway Inhibition

This compound effectively inhibits the constitutive kinase activity of the BCR-ABL oncoprotein, which is the primary driver of CML. This inhibition blocks downstream signaling pathways crucial for CML cell proliferation and survival, including the STAT5 and ERK pathways.[2][3]

BCR-ABL Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Lines and Culture

CML cell lines (K562, KU812, MEG-01) and BaF3 cells engineered to express the BCR-ABL V299L mutant were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Primary CML Patient Sample Processing and Culture
  • Sample Collection: Peripheral blood samples were obtained from newly diagnosed CML patients with informed consent.

  • Mononuclear Cell Isolation: Mononuclear cells were isolated from the peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated mononuclear cells were cultured in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.

Experimental_Workflow_Primary_Cells Patient_Blood Peripheral Blood from CML Patient Ficoll_Paque Ficoll-Paque Density Gradient Centrifugation Patient_Blood->Ficoll_Paque MNC_Isolation Isolate Mononuclear Cells (MNCs) Ficoll_Paque->MNC_Isolation Cell_Culture Culture MNCs in RPMI-1640 + 20% FBS MNC_Isolation->Cell_Culture Drug_Treatment Treat with varying concentrations of this compound Cell_Culture->Drug_Treatment Efficacy_Assays Perform Efficacy Assays (e.g., Proliferation, Apoptosis) Drug_Treatment->Efficacy_Assays

Workflow for Processing and Testing Primary CML Patient Samples.
Cell Proliferation Assay

Cell viability was assessed using a CellTiter-Glo® luminescent cell viability assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound, imatinib, or nilotinib for 72 hours. The luminescence, which is proportional to the number of viable cells, was measured to determine the IC50 values.

Western Blot Analysis for Signaling Pathway Inhibition

CML cells were treated with this compound for 4 hours. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated and total forms of ABL, STAT5, and ERK to assess the inhibition of the signaling pathway.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound for 48 hours, stained with Annexin V-FITC and PI, and analyzed by flow cytometry. The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells was determined.

Cell Cycle Analysis

Cells were treated with this compound for 24 hours, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow_Cell_Lines cluster_assays Efficacy and Mechanistic Assays Cell_Culture Culture CML Cell Lines Drug_Treatment Treat with this compound, Imatinib, or Nilotinib Cell_Culture->Drug_Treatment Proliferation Cell Proliferation Assay (72h) Drug_Treatment->Proliferation Western_Blot Western Blot (4h) Drug_Treatment->Western_Blot Apoptosis Apoptosis Assay (48h) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (24h) Drug_Treatment->Cell_Cycle

Experimental Workflow for In Vitro Evaluation in CML Cell Lines.

Conclusion

This compound demonstrates significant promise as a potent inhibitor of both native and V299L mutant BCR-ABL in preclinical CML cell line models, outperforming the first-generation inhibitor imatinib. While direct quantitative comparisons of its efficacy in primary CML patient samples are not yet widely published, the available evidence suggests a favorable anti-proliferative profile in primary CML progenitor cells without significant general cytotoxicity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in CML patients, including those with resistance to existing therapies. The experimental protocols and pathway analyses presented in this guide provide a framework for future comparative studies.

References

Safety Operating Guide

Safe Disposal of Chmfl-abl-039: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Chmfl-abl-039, a potent Bcr-Abl kinase inhibitor, must adhere to strict disposal procedures to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and the environment.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible research. The primary directive for disposal is to "Dispose of contents/ container to an approved waste disposal plant"[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Hazard Class GHS Classification Precautionary Statements
Acute ToxicityOral (Category 4), H302: Harmful if swallowed[1]P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Aquatic ToxicityAcute (Category 1), H400: Very toxic to aquatic life[1]P273: Avoid release to the environment.[1]
Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects[1]P391: Collect spillage.[1]
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Data sourced from the this compound Safety Data Sheet.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to be followed sequentially to ensure maximum safety and compliance.

1. Personal Protective Equipment (PPE) and Spill Control:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves (e.g., nitrile).

  • Body Protection: Wear an impervious lab coat.

  • Spill Kit: Ensure a spill kit for cytotoxic or hazardous chemicals is readily available. In case of a spill, collect the spillage to prevent environmental release[1].

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated PPE (gloves, wipes, etc.), and empty stock vials into a dedicated, clearly labeled hazardous waste container.

    • The container must be sealable and properly marked for incineration.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., from cell culture media, experimental assays) in a dedicated, leak-proof hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Avoid releasing any amount into the environment, particularly down the drain[1].

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The designated disposal method is incineration at an approved waste disposal plant, in accordance with federal, state, and local regulations[1][2].

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions required for the safe disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Approved Waste Vendor storage->disposal end End: Incineration at Approved Facility disposal->end

Caption: Workflow for the proper disposal of this compound.

G cluster_hazards This compound Hazard Profile cluster_response Mandatory Disposal Pathway human_health Human Health Hazard (Harmful if Swallowed) segregation Strict Waste Segregation (Solid & Liquid) human_health->segregation environmental Environmental Hazard (Very Toxic to Aquatic Life) environmental->segregation containment Secure Containment (Labeled, Sealed Containers) segregation->containment incineration Final Disposal (Approved Incineration Plant) containment->incineration

Caption: Logical relationship between hazards and disposal actions.

References

Essential Safety and Operational Guide for Handling Chmfl-abl-039

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Chmfl-abl-039, a potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The information is derived from the Safety Data Sheet (SDS) and general best practices for handling cytotoxic compounds.[1][2][3][4][5]

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile, polyurethane, or neoprene gloves are recommended. Double gloving is advised. Change gloves immediately if contaminated, torn, or punctured.[3]
Eye Protection Safety goggles with side-shieldsMust be worn at all times to protect against splashes and aerosols.[1]
Body Protection Impervious lab coat or gownShould be disposable, lint-free, with long sleeves and tight-fitting cuffs, and fasten in the back.[1][3]
Respiratory Protection NIOSH-certified N95 or N100 respiratorRequired when handling the powder form of the compound or when there is a risk of aerosol generation.[2][3]
Face Protection Face shieldRecommended in addition to safety goggles when there is a significant risk of splashing.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • An accessible safety shower and eyewash station must be readily available.[1]

Safe Handling Procedures:

  • Avoid inhalation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store the powdered compound at -20°C for up to 2 years.[6]

  • In a solvent such as DMSO, store at -80°C for up to 6 months.[6]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, gowns, etc.), and lab supplies in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatible.

  • Sharps: Any needles or syringes used for injections must be disposed of in a designated sharps container.

Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated. The effectiveness of common laboratory decontamination agents should be verified.

Final Disposal:

  • All waste containers must be disposed of through an approved hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in the regular trash.[7][8]

Experimental Protocols

This compound is utilized in research for chronic myeloid leukemia (CML) and is effective against both native BCR-ABL kinase and the drug-resistant V299L mutant.[9][10][11]

In Vitro Experiments

Cell Cycle Progression Assay [12]

  • Cell Culture: Culture BaF3-BCR-ABL-V299L, MEG-01, KU812, and K562 cells under standard conditions.

  • Treatment: Treat cells with the desired concentrations of this compound (or DMSO as a vehicle control) for 24 hours.

  • Fixation: Harvest the cells and fix them in 70% cold ethanol, followed by incubation at -20°C overnight.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Colony Formation Assay [12]

  • Cell Plating: Prepare a bottom layer of 1 mL of 3% agarose and 1 mL of cell culture medium in a six-well plate.

  • Cell Suspension: Suspend 3000 cells (e.g., BaF3-BCR-ABL-V299L, KU812, MEG-01, K562) in 1.7 mL of growth media mixed with 0.3 mL of 3% agarose solution.

  • Plating: Plate the cell suspension on top of the bottom layer.

  • Treatment: Continuously treat the cells with serially diluted this compound in a soft agar medium.

  • Incubation: Incubate the plates for 15 days in a humidified 5% CO2 incubator at 37°C.

  • Analysis: Count the number and size of the colonies.

In Vivo Experiments

Xenograft Mouse Model [12]

  • Animal Model: Use five-week-old female nu/nu mice.

  • Cell Implantation: Subcutaneously inject one million K562 or BaF3-BCR-ABL-V299L cells, mixed 1:1 with Matrigel, into the right flank of the mice.

  • Tumor Growth: Allow tumors to reach a size of 200-400 mm³.

  • Treatment: Administer this compound daily via intraperitoneal (i.p.) injection. The compound can be formulated in a solution of 0.5% Methocellulose and 0.4% Tween 80 in ddH₂O.[12]

  • Monitoring: Measure body weight and tumor volume daily. Tumor volume can be calculated using the formula: (W² x L)/2, where W is the smaller and L is the larger dimension.[12]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Signaling Pathway of BCR-ABL and Inhibition by this compound

BCR_ABL_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation and Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Chmfl_abl_039 This compound Chmfl_abl_039->BCR_ABL Xenograft_Workflow Start Start Cell_Culture Cell Culture (K562 or BaF3-BCR-ABL-V299L) Start->Cell_Culture Cell_Implantation Subcutaneous Injection into nu/nu mice Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring (200-400 mm³) Cell_Implantation->Tumor_Growth Treatment Daily i.p. Injection of this compound Tumor_Growth->Treatment Data_Collection Daily Measurement of Body Weight and Tumor Volume Treatment->Data_Collection Endpoint Euthanasia and Tumor Excision Data_Collection->Endpoint End End Endpoint->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.